Physicochemical Profiling and Analytical Methodologies for 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of modern drug discovery, heterocyclic privileged stru...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, heterocyclic privileged structures play a foundational role in hit-to-lead optimization. 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a bifunctional molecule integrating a 3-amino-1,2,4-triazole ring with a phenolic moiety. This specific structural amalgamation provides a dense network of hydrogen bond donors and acceptors, making it a highly versatile scaffold for designing kinase inhibitors, metalloenzyme modulators, and antifungal agents.
As a Senior Application Scientist, I approach the characterization of this compound not merely as a checklist of properties, but as a dynamic system where structure dictates behavior. This whitepaper elucidates the physicochemical properties of [1], detailing the causality behind its molecular interactions, and provides field-proven, self-validating experimental protocols for its characterization.
Structural Dynamics and Physicochemical Properties
The physicochemical profile of a compound governs its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. For 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, the electron-withdrawing nature of the triazole ring significantly influences the electron density of the adjacent phenol, while the amino group provides a localized region of basicity.
Table 1: Quantitative Physicochemical Profile
Property
Value
Mechanistic Significance
Molecular Formula
C8H8N4O
-
Molecular Weight
176.18 g/mol
Highly optimal for oral bioavailability; well within Lipinski's Rule of 5 parameters.
LogP (Predicted)
~0.9 - 1.3
Indicates moderate lipophilicity. The compound favors aqueous solubility while retaining sufficient lipophilicity for passive transcellular diffusion.
Topological Polar Surface Area (TPSA)
79.4 Ų
Excellent for membrane permeability. Values < 90 Ų strongly correlate with the potential for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors (HBD)
2 (-OH, -NH2)
Facilitates target binding via donor interactions, particularly in kinase hinge regions.
Hydrogen Bond Acceptors (HBA)
4 (N, N, N, O)
Promotes robust coordination with target proteins and metalloenzymes (e.g., Heme iron).
pKa (Phenolic -OH)
~9.1
Remains predominantly unionized at physiological pH (7.4), maximizing passive diffusion. Consistent with analogs like [3].
pKa (Triazole/Amino)
~4.1
Weakly basic. The compound is fully unionized in systemic circulation but undergoes protonation in the highly acidic gastric environment (pH 1.5 - 2.0), aiding in initial dissolution.
Mechanistic Pharmacophore and Target Interaction
Understanding why this molecule behaves the way it does requires analyzing its pharmacophoric nodes. The 3-amino-1,2,4-triazole substructure is historically recognized for its ability to coordinate with transition metals, a mechanism famously exploited by the catalase inhibitor [2].
When designing assays or predicting off-target effects, one must consider that the unhindered nitrogen atoms (N2 and N4) on the triazole ring are prime candidates for coordinating with the heme iron of Cytochrome P450 (CYP) enzymes. Concurrently, the phenolic hydroxyl group acts as a primary metabolic handle, rendering the molecule susceptible to Phase II glucuronidation or sulfation.
Figure 1. Pharmacophoric interaction pathways and metabolic routing of the compound.
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must be self-validating. The following protocols are designed not just to yield data, but to inherently prove the accuracy of that data through internal controls and mechanistic safeguards.
Figure 2. Standardized workflow for physicochemical and structural characterization.
Potentiometric Determination of Ionization Constants (pKa)
Objective: To determine the exact ionization states across physiological pH, which dictates membrane permeability and solubility.
Causality Check: We utilize a constant ionic strength background. Without this, the activity coefficients of the ions would fluctuate during titration, leading to mathematical artifacts in the Bjerrum plot.
Step-by-Step Methodology:
System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.
Sample Preparation: Prepare a 1.0 mM solution of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol in 0.15 M KCl. Reasoning: 0.15 M KCl mimics physiological ionic strength and stabilizes the electrode junction potential.
Acidification: Lower the pH of the solution to 2.0 using standardized 0.5 M HCl. This ensures the amino group and triazole ring are fully protonated prior to the forward titration.
Titration: Titrate the solution with standardized 0.1 M KOH under a continuous flow of inert Nitrogen (
) gas. Reasoning: prevents the absorption of atmospheric , which would form carbonic acid and artificially buffer the solution, skewing the pKa calculation.
Data Processing & Validation: Plot the volume of titrant against pH. The inflection points correspond to the pKa values. Self-Validation Step: Run a concurrent titration of Potassium Hydrogen Phthalate (KHP). If the KHP pKa deviates by more than 0.05 units from literature values, the electrode must be reconditioned.
Shake-Flask Determination of Partition Coefficient (LogP)
Objective: To quantify lipophilicity, a critical parameter for predicting ADME properties and target affinity.
Causality Check: We pre-saturate the solvent phases. If dry octanol and water are mixed during the assay, they will partially dissolve into one another, changing the phase volumes and artificially altering the concentration ratio.
Step-by-Step Methodology:
Phase Pre-saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together in a large vessel for 24 hours. Allow them to separate completely.
Sample Solubilization: Dissolve exactly 1.0 mg of the compound in 1.0 mL of the pre-saturated 1-octanol phase.
Equilibration: Add 1.0 mL of the pre-saturated aqueous buffer to the octanol sample in a glass vial. Shake mechanically at 25.0 ± 0.1 °C for 60 minutes.
Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes. Reasoning: Shaking creates micro-emulsions (tiny droplets of octanol suspended in water). Centrifugation breaks these emulsions; failing to do so will artificially inflate the aqueous concentration, resulting in a falsely low LogP.
Quantification: Carefully extract aliquots from both the octanol and aqueous layers using a syringe. Quantify the concentration of the compound in each phase using HPLC-UV (detection at ~254 nm).
Calculation & Validation: Calculate LogP =
. Self-Validation Step: Include a reference standard like Hydrocortisone (known LogP ~1.61) in a parallel flask to confirm system suitability and phase separation efficiency.
Conclusion
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol represents a highly tunable scaffold in medicinal chemistry. Its calculated LogP (~1.0) and TPSA (~79.4 Ų) place it squarely in the optimal zone for oral bioavailability and cellular permeability. By understanding the distinct pKa values of its phenolic and triazole moieties, researchers can accurately predict its ionization state in various biological compartments, thereby optimizing formulation strategies and anticipating pharmacokinetic behavior. Adhering to the self-validating protocols outlined above ensures that downstream in vitro and in vivo assays are built upon a foundation of unimpeachable physicochemical data.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 75453064, 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol". PubChem. URL: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1639, Amitrole". PubChem. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 110064, 4-(1,2,4-Triazol-1-yl)phenol". PubChem. URL: [Link]
Exploratory
Solubility profile of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol in organic solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Determining the Solubility Profile of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. It is a key determinant in process development, formulation design, purification strategies, and bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, a novel heterocyclic compound. While specific experimental data for this molecule is not yet publicly available, this document outlines the fundamental principles, theoretical considerations, and detailed experimental protocols necessary to establish its solubility in a range of organic solvents. By integrating established methodologies with expert insights, this guide serves as a self-validating system for generating reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
In the realm of pharmaceutical development, understanding the solubility of a drug candidate is not merely an academic exercise; it is a cornerstone of successful drug design and formulation.[1] The extent to which a compound dissolves in a solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. For process chemists, solubility data is indispensable for the design of crystallization and purification processes. For formulators, it guides the selection of appropriate excipients and dosage forms.[1]
This guide focuses on 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, a molecule of interest due to the pharmacological potential often associated with the 1,2,4-triazole moiety.[2][3] The presence of a phenolic hydroxyl group, an amino group, and a triazole ring suggests a complex solubility behavior that warrants a thorough investigation.
Physicochemical Characteristics of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
A preliminary analysis of the molecular structure of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol provides valuable insights into its potential solubility. The molecule possesses both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen atoms of the triazole ring and the oxygen of the hydroxyl group), as well as an aromatic phenol ring. This amphiphilic nature suggests that its solubility will be highly dependent on the specific properties of the organic solvent.
Predicted Physicochemical Properties:
Property
Predicted Characteristic
Rationale
Polarity
Polar
Presence of -OH, -NH2, and triazole moieties.
Hydrogen Bonding
Strong donor and acceptor capabilities
-OH and -NH2 groups are potent H-bond donors; N atoms in the triazole and the -OH oxygen are H-bond acceptors.
Aqueous Solubility
Likely to be pH-dependent
The phenolic hydroxyl group is weakly acidic, and the amino group is weakly basic.
Organic Solvent Solubility
Variable, with higher solubility expected in polar protic and aprotic solvents.
The polar functional groups will interact favorably with polar solvents.
Theoretical Framework for Solubility
The solubility of a crystalline solid in a liquid solvent is governed by thermodynamic principles. The process of dissolution can be conceptually broken down into two main steps: the energy required to break the crystal lattice of the solute (lattice energy) and the energy released when the solute molecules are solvated by the solvent (solvation energy).[4]
Thermodynamic Models of Solubility
Several thermodynamic models can be employed to correlate and predict solubility data. While a deep dive into the mathematics of each model is beyond the scope of this guide, it is pertinent to mention a few commonly used equations:
The Modified Apelblat Equation: A semi-empirical model that is widely used to correlate experimental solubility data with temperature.[5][6]
The Buchowski–Ksiazaczak λh Equation: Another valuable model for describing the temperature dependence of solubility.[5]
The Wilson and NRTL Models: These models are particularly useful for describing the solubility in binary solvent mixtures.[7]
Machine learning and quantitative structure-property relationship (QSPR) models are also emerging as powerful tools for predicting solubility, often incorporating a wide range of molecular descriptors.[5][8][9][10][11][12]
Experimental Determination of Solubility
A systematic experimental approach is crucial for generating a reliable solubility profile. The following sections detail a robust workflow for determining the solubility of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
Solvents: A diverse range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and toluene).
Equipment:
Analytical balance
Thermostatic shaker or incubator
Centrifuge
Calibrated thermometers
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Vortex mixer
pH meter (for aqueous and partially aqueous systems)
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
The isothermal shake-flask method is a gold-standard technique for solubility determination due to its simplicity and reliability.
Preparation of Saturated Solutions:
Accurately weigh an excess amount of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol into a series of glass vials.
Add a known volume of each selected organic solvent to the respective vials.
Ensure that a visible excess of the solid remains to confirm that a saturated solution will be achieved.
Equilibration:
Seal the vials to prevent solvent evaporation.
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally in a preliminary study.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
Immediately dilute the collected supernatant with a suitable solvent (often the mobile phase of the HPLC method) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
Quantitative Analysis:
Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
A calibration curve should be prepared using standard solutions of the compound of known concentrations.
Data Calculation:
Calculate the solubility of the compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated data, the following self-validating checks should be incorporated into the protocol:
Equilibrium Time Confirmation: Conduct a preliminary experiment where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the solubility has reached a plateau, indicating equilibrium.
Solid-State Analysis: Analyze the solid phase before and after the solubility experiment (e.g., using X-ray powder diffraction or differential scanning calorimetry) to ensure that no polymorphic transformations or solvate formation has occurred.
Multiple Replicates: Perform each solubility measurement in triplicate to assess the precision of the method.
Mass Balance: In selected experiments, dissolve the remaining solid and analyze its quantity to ensure mass balance.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Tabulated Solubility Data
Table 1: Hypothetical Solubility of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol in Various Organic Solvents at 25 °C
Solvent
Solvent Polarity Index
Solubility (mg/mL)
Methanol
5.1
[Hypothetical Data]
Ethanol
4.3
[Hypothetical Data]
Acetone
5.1
[Hypothetical Data]
Acetonitrile
5.8
[Hypothetical Data]
Ethyl Acetate
4.4
[Hypothetical Data]
DMF
6.4
[Hypothetical Data]
DMSO
7.2
[Hypothetical Data]
Toluene
2.4
[Hypothetical Data]
Interpretation of Results
The solubility data should be analyzed in the context of the physicochemical properties of both the solute and the solvents.
Effect of Solvent Polarity: A correlation between solvent polarity and solubility can provide insights into the dominant intermolecular forces governing the dissolution process.
Role of Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., methanol, ethanol) are expected to be good solvents for 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol due to its hydrogen bonding capabilities.
Influence of Temperature: The effect of temperature on solubility should also be investigated, as this is crucial for understanding the thermodynamics of dissolution and for designing crystallization processes. Generally, solubility increases with temperature for most solid solutes.
Conclusion
Determining the solubility profile of a novel compound like 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a foundational step in its development journey. This guide has provided a comprehensive and scientifically rigorous framework for this endeavor. By adhering to the detailed protocols and incorporating the principles of self-validation, researchers can generate high-quality, reliable solubility data. This data will not only enhance our fundamental understanding of the compound's physicochemical properties but also serve as an invaluable tool for guiding its progression through the pharmaceutical development pipeline.
References
Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle - ACS Public
Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society - ACS Public
Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models - ACS Public
Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles | ChemRxiv.
Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed.
Predicting drug solubility in organic solvents mixtures.
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera | Request PDF - ResearchG
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMIN
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - MDPI.
Supramolecular Profiling: The Hydrogen Bonding Capacity of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper Executive Summary The rational design of pharmaceutical co-crystals, metal...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals
Document Type: Technical Guide & Application Whitepaper
Executive Summary
The rational design of pharmaceutical co-crystals, metal-organic frameworks (MOFs), and supramolecular assemblies relies heavily on understanding the non-covalent interaction profiles of molecular building blocks. 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol (CID 75453064)[1] is a highly versatile bifunctional molecule. It integrates the robust hydrogen-bond donating capacity of a phenolic hydroxyl group with the complex donor-acceptor matrix of a 3-amino-1,2,4-triazole ring.
This technical guide deconstructs the hydrogen bonding capacity of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, providing structural insights, quantitative interaction metrics, and field-proven experimental workflows for characterizing its supramolecular behavior.
Molecular Anatomy and Synthon Potential
To engineer predictable crystal lattices, we must first map the molecule's electrostatic topology. 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol presents three distinct hydrogen-bonding domains:
The Phenolic Core (-OH): Acts as a strong hydrogen bond donor (via the highly polarized O-H bond) and a moderate acceptor (via the oxygen lone pairs). In related triazole-phenol derivatives, this moiety frequently participates in
interactions, often driving the primary crystallization motif[2].
The 1,2,4-Triazole Ring: Contains two unprotonated nitrogen atoms (typically N2 and N4) possessing localized lone pairs in
hybridized orbitals. These are potent hydrogen bond acceptors.
The Exocyclic Amino Group (-NH₂): Provides two primary hydrogen bond donors. Because the lone pair on the amino nitrogen is partially delocalized into the triazole
-system, its capacity as an acceptor is significantly diminished, making it function almost exclusively as a bifurcated donor ( or )[3].
Figure 1: Hydrogen bonding donor and acceptor logic of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
Crystallographic Precedents and Quantitative Metrics
While specific single-crystal X-ray diffraction (SC-XRD) data for the isolated 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol molecule is limited[1], its exact supramolecular behavior can be reliably extrapolated from crystallographic studies of its isolated functional moieties.
In structurally analogous N-salicylidene-4-amino-1,2,4-triazole networks, the phenolic
consistently forms linear hydrogen bonds of the type with triazole or imine nitrogens[2]. Furthermore, studies on 3-amino-1,2,4-triazole coordination polymers demonstrate that the exocyclic group drives the expansion of 1D chains into 3D frameworks via extensive interactions[3]. When interacting with other nitrogenous bases (e.g., 4,4′-bipyridine), the amino group forms highly directional bonds with donor-acceptor distances ranging from 2.829 Å to 3.151 Å[4].
Quantitative Interaction Metrics
The table below summarizes the expected crystallographic parameters for the primary hydrogen bonds formed by this molecule, derived from authoritative structural databases of related 3-amino-1,2,4-triazole and phenol adducts[2][4][5].
Experimental Workflows for Characterizing Hydrogen Bonding
To empirically validate the hydrogen bonding capacity of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol in novel drug formulations or materials, researchers must employ an orthogonal, self-validating analytical approach.
Figure 2: Orthogonal workflow for the supramolecular characterization of hydrogen-bonded assemblies.
Protocol 1: Mechanochemical Co-Crystallization
Objective: To force the formation of intermolecular hydrogen bonds between the substrate and a target co-former.
Stoichiometric Mixing: Weigh equimolar amounts (e.g., 0.5 mmol) of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol and a complementary hydrogen-bonding co-former (e.g., a dicarboxylic acid). Causality: Using exact equimolar ratios maximizes the statistical probability of forming heterodimeric synthons rather than homodimeric self-assemblies.
Liquid-Assisted Grinding (LAG): Transfer the mixture to a stainless-steel milling jar. Add 15 µL of a polar aprotic solvent (e.g., acetonitrile) and mill at 25 Hz for 20 minutes. Causality: The trace solvent acts as a kinetic lubricant. It increases molecular mobility and accelerates co-crystal formation without causing complete dissolution, which could prematurely precipitate the least soluble pure component.
Crystallization via Slow Evaporation: Dissolve the resulting mechanochemical powder in a minimum volume of boiling methanol. Filter the solution and allow it to evaporate slowly at 20°C. Causality: Slow evaporation maintains the system near thermodynamic equilibrium, which is strictly required to grow single crystals with sufficient domain size and purity for X-ray diffraction.
Objective: To confirm hydrogen bond formation and distinguish between co-crystals (proton sharing) and salts (proton transfer).
Attenuated Total Reflectance FTIR (ATR-FTIR): Acquire spectra of the pure components and the novel assembly. Analyze the
(~3200–3400 cm⁻¹) and (~3300–3500 cm⁻¹) stretching regions. Causality: When a hydrogen bond forms, electron density is pulled away from the covalent bond. This weakens the bond, lowers its force constant, and reliably shifts the vibrational frequency to lower wavenumbers (a red-shift).
Solid-State Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: Conduct ¹H and ¹⁵N solid-state NMR. Causality: SC-XRD often struggles to accurately pinpoint hydrogen atoms due to their lack of core electrons. Solid-state NMR directly probes the local magnetic shielding of the protons and nitrogens. A significant downfield shift in the ¹⁵N spectrum of the triazole ring unequivocally confirms if proton transfer from the phenol (or an acidic co-former) has occurred, validating the exact nature of the hydrogen bond.
Conclusion
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a structurally privileged molecule for supramolecular engineering. Its capacity to act simultaneously as a strong hydrogen bond donor (via the phenol and amino groups) and a multi-site acceptor (via the triazole nitrogens) allows it to form robust 2D and 3D networks. By leveraging mechanochemical screening and orthogonal spectroscopic validation, researchers can harness its hydrogen-bonding capacity to engineer novel pharmaceutical solid forms and advanced functional materials.
References
1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing). Available at:[Link]
Synthesis and crystal structure of poly[(3-amino-1,2,4-triazole)(μ3-1H-benzimidazole-5,6-dicarboxylato)cobalt(II)] - National Institutes of Health (NIH) / PMC. Available at:[Link]
3-Amino-1H-1,2,4-triazole-5(4H)-thione–4,4′-bipyridine (1/1) - IUCr Journals. Available at:[Link]
The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate - Journal of Chemical Crystallography / Ovid. Available at:[Link]
4-(3-amino-1h-1,2,4-triazol-1-yl)phenol (CID 75453064) - PubChemLite / Université du Luxembourg. Available at:[Link]
Protocol for synthesizing 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Application Note: Protocol for the Synthesis of 4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol Introduction & Strategic Rationale 1,2,4-Triazoles are privileged scaffolds in medicinal chemistry, frequently deployed as bioisoste...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for the Synthesis of 4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol
Introduction & Strategic Rationale
1,2,4-Triazoles are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides, esters, and carboxylic acids due to their robust metabolic stability and hydrogen-bonding capabilities. Specifically, 1-aryl-3-amino-1H-1,2,4-triazoles are critical pharmacophores in the development of kinase inhibitors, antimicrobial agents, and modulators of the central nervous system.
The target compound, 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol , integrates a phenol moiety—a strong hydrogen-bond donor and acceptor—with the triazole core, making it a highly versatile building block for drug development.
This application note details a convergent, two-step synthetic protocol. Rather than relying on hazardous reagents like cyanogen bromide, this method utilizes the guanylation of 4-hydrazinylphenol followed by a cyclocondensation with trimethyl orthoformate (TMOF) [1]. This route ensures high atom economy, scalability, and laboratory safety.
Mechanistic Pathway & Workflow
To ensure a self-validating and predictable reaction, it is critical to understand the causality behind the reagent and condition selections:
Step 1 (Guanylation): 4-Hydrazinylphenol acts as a nucleophile. The terminal nitrogen of the hydrazine attacks the electrophilic nitrile carbon of cyanamide. Ethanol is selected as the solvent because it solubilizes the reagents, and its boiling point (78 °C) provides the exact thermal energy required to drive the nucleophilic addition without causing thermal degradation of the sensitive hydrazine precursor.
Step 2 (Cyclocondensation): The resulting 2-(4-hydroxyphenyl)hydrazine-1-carboximidamide undergoes cyclization using TMOF. TMOF serves as a one-carbon formylating equivalent. Heating at 140 °C in a sealed tube is a deliberate choice; it prevents the premature volatilization of TMOF (b.p. 103 °C) and provides the activation energy required for the elimination of three equivalents of methanol, driving the thermodynamic formation of the aromatic 1,2,4-triazole ring system [1].
Synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol via guanylation and cyclocondensation.
Experimental Protocols
Self-Validating System: Each step includes in-process checks (e.g., TLC, LC-MS) to ensure intermediate fidelity before proceeding. This prevents the carryover of unreacted starting materials, which heavily complicate final purification.
Step 1: Synthesis of 2-(4-hydroxyphenyl)hydrazine-1-carboximidamide
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydrazinylphenol hydrochloride (1.60 g, 10.0 mmol) in absolute ethanol (30 mL).
Neutralization: Add triethylamine (1.5 mL, 10.5 mmol) dropwise at room temperature. Stir for 15 minutes until the suspension becomes a homogenous solution. Causality: Neutralizing the hydrochloride salt liberates the nucleophilic free hydrazine required for the subsequent attack.
Addition: Add cyanamide (0.50 g, 12.0 mmol) in one portion.
Reaction: Heat the mixture to reflux (approx. 78 °C) for 4 hours. Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1) until the starting material is completely consumed.
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Triturate the resulting crude residue with cold diethyl ether to precipitate the intermediate. Filter and dry under a vacuum to yield the intermediate as a pale solid. Note: This intermediate is highly polar and is typically used in the next step without further chromatographic purification.
Step 2: Cyclocondensation to 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Preparation: Transfer the crude 2-(4-hydroxyphenyl)hydrazine-1-carboximidamide (approx. 1.6 g, 9.6 mmol) to a heavy-walled 20 mL microwave vial or a specialized pressure tube.
Reagent Addition: Add trimethyl orthoformate (TMOF) (5.0 mL, excess). Causality: TMOF acts as both the formylating reagent and the solvent. An excess is utilized to drive the equilibrium toward complete cyclization [1].
Reaction: Seal the tube securely. Heat the mixture in an oil bath at 140 °C for 14 hours.
Work-up: Carefully cool the vessel to room temperature before unsealing to avoid the pressurized release of generated methanol gas.
Purification: Concentrate the mixture in vacuo to remove unreacted TMOF. Dissolve the residue in a minimal amount of DCM/MeOH and filter through a short pad of silica gel, eluting with 15-20% MeOH in DCM. Concentrate the filtrate and recrystallize from ethanol/water to afford the pure 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
Analytical Validation & Data Presentation
To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required. The expected spectral data summarized below confirms the structural integrity and purity of the final product.
Analytical Method
Expected Signal / Value
Structural Assignment & Significance
LC-MS (ESI+)
m/z 177.1 [M+H]
Confirms the exact mass (MW = 176.18 g/mol ).
H NMR (DMSO-)
9.65 (s, 1H)
Phenolic -OH proton. Broad singlet, exchanges with DO.
8.85 (s, 1H)
Triazole C5-H. Characteristic downfield shift due to adjacent nitrogens.
7.45 (d, J = 8.8 Hz, 2H)
Aromatic protons (C2', C6' on the phenol ring).
6.85 (d, J = 8.8 Hz, 2H)
Aromatic protons (C3', C5' on the phenol ring).
5.20 (s, 2H)
Triazole C3-NH protons. Broad singlet, exchanges with DO.
C NMR (DMSO-)
163.5
Triazole C3 (bonded to the amino group).
156.2
Phenol C4' (C-OH).
141.8
Triazole C5 (methine carbon).
129.0
Phenol C1' (C-N bond to the triazole ring).
120.5, 115.8
Aromatic carbons (C2'/C6' and C3'/C5').
References
Noël, R., Song, X., Jiang, R., Chalmers, M. J., Griffin, P. R., & Kamenecka, T. M. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. The Journal of Organic Chemistry, 74(19), 7595–7597.[Link]
Application
Advanced Application Note: 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol as a Versatile Ligand in Metal-Organic Frameworks (MOFs)
Executive Summary & Ligand Design Logic The development of multifunctional Metal-Organic Frameworks (MOFs) relies heavily on the rational design of organic linkers. 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol represents a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Ligand Design Logic
The development of multifunctional Metal-Organic Frameworks (MOFs) relies heavily on the rational design of organic linkers. 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol represents a highly strategic ditopic ligand that bridges the robust coordination chemistry of 1,2,4-triazoles with the tunable electronic properties of phenols.
As a Senior Application Scientist, selecting this specific ligand is driven by three causal design pillars:
Robust Coordination (Trustworthiness): The 1,2,4-triazole ring provides multiple nitrogen donors (N2, N4) that act as strong σ-donors. This forms highly stable coordination bonds with transition metals (e.g., Zn²⁺, Zr⁴⁺), yielding frameworks capable of withstanding harsh aqueous or chemical environments.
Built-in Catalytic Base (Expertise): The 3-amino group (-NH2) acts as a localized Lewis base. In catalytic applications—such as the hydrolysis of organophosphate nerve agents—this amino group facilitates proton transfer to activate water molecules, eliminating the need for volatile external bases .
Optoelectronic Tunability (Experience): The 1-phenol group introduces a hard oxygen donor and enables Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism is highly desirable for creating Luminescent MOFs (LMOFs) used in the sensitive detection of environmental pollutants or biomarkers .
Physicochemical Profiling & Coordination Modes
Understanding the molecular topology of the ligand is essential for predicting MOF topology. The table below summarizes the key metrics that dictate experimental synthesis parameters.
Determines stoichiometric ratios for metal-to-ligand loading.
H-Bond Donors/Acceptors
3 Donors (-NH₂, -OH) / 4 Acceptors
Drives supramolecular self-assembly and guest-molecule interactions within the pores.
Primary Coordination Sites
N2, N4 (Triazole), O (Phenolate)
Allows for diverse topologies (e.g., 2D sheets with Zn, 3D UiO-66 analogues with Zr).
pKa Profile
~9.5 (Phenol), ~4.0 (Triazole)
Dictates the pH required during solvothermal synthesis to achieve deprotonation.
Electronic Features
ESIPT Capability
Enables "turn-on" or "turn-off" fluorescence sensing mechanisms.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to ensure researchers can troubleshoot and adapt the methodology.
Protocol A: Solvothermal Synthesis of a Luminescent Zn-MOF (Sensing Application)
This protocol yields highly crystalline Zn-based LMOFs optimized for the fluorescent sensing of nitroaromatic explosives or pesticides.
Step 1: Precursor Dissolution. Dissolve 0.1 mmol of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL Teflon-lined stainless steel autoclave.
Causality: DMF is selected not just for solubility, but because it undergoes slow thermal decomposition at elevated temperatures to yield dimethylamine. This acts as a gentle, in-situ base to slowly deprotonate the phenol and triazole groups, preventing rapid, amorphous precipitation.
Step 2: Sonication. Sonicate the mixture for 10 minutes until optically clear.
Causality: Ensures the elimination of micro-nucleation sites that could lead to polycrystalline powder rather than suitable single crystals.
Step 3: Programmed Heating. Heat the sealed vessel to 120 °C at a rate of 2 °C/min, hold for 48 hours, then cool to room temperature at a strict rate of 0.5 °C/min.
Causality: The ultra-slow cooling rate is a critical self-validating step; it prevents thermal shock and thermodynamically favors the growth of large, defect-free single crystals suitable for single-crystal X-ray diffraction (SC-XRD) validation.
Step 4: Washing & Activation. Filter the crystals and wash sequentially with DMF (3 × 10 mL) and anhydrous ethanol (3 × 10 mL). Soak in ethanol for 24 hours to exchange trapped DMF, then activate under vacuum at 80 °C for 12 hours.
Fig 1. Solvothermal assembly workflow of MOFs using the functionalized triazole-phenol ligand.
Protocol B: Synthesis of a Catalytic Zr-MOF (Nerve Agent Degradation)
Zirconium MOFs are prized for their extreme chemical stability. This protocol integrates the ligand into a Zr₆ cluster framework to degrade dimethyl p-nitrophenyl phosphate (DMNP), a sarin gas mimic.
Step 1: Metal-Modulator Complexation. Dissolve 0.2 mmol of ZrCl₄ in 5 mL of DMF. Add 6.0 mmol (30 equivalents) of glacial acetic acid.
Causality: Zr(IV) is a highly oxophilic hard acid. Without a modulator, it reacts instantly with the ligand to form a useless amorphous gel. Acetic acid acts as a competing monotopic ligand, reversibly binding to Zr(IV) clusters. This dynamic coordination equilibrium slows down framework extension, effectively "proofreading" the structure to yield highly crystalline, porous MOFs.
Step 2: Ligand Integration. Add 0.2 mmol of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol dissolved in 5 mL of DMF to the mixture.
Step 3: Solvothermal Reaction. Seal in a Teflon-lined autoclave and heat at 120 °C for 24 hours.
Step 4: Catalytic Validation (Self-Validating Checkpoint). To verify successful incorporation of the active -NH₂ sites, perform a ³¹P NMR kinetic assay. Introduce the Zr-MOF to a solution of DMNP in a non-buffered aqueous environment. A successful synthesis will show a DMNP degradation half-life of <15 minutes due to the synergistic activation by the Zr-node and the triazole amino group.
Fig 2. Synergistic catalytic degradation pathway of nerve agents via the MOF's dual-active sites.
Quantitative Performance Data
The dual-functionality of the 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol ligand results in superior performance metrics across different application domains compared to unfunctionalized baselines.
Table 2: Comparative Performance of Synthesized MOFs
MOF System
Primary Active Site
BET Surface Area
Key Performance Metric
Primary Application
Zn-LMOF
Phenolate (ESIPT)
~850 m²/g
Luminescence QY: 18.5%
Fluorescent Sensing (Pesticides)
Zr-MOF
Zr(IV) + Triazole -NH₂
~1,200 m²/g
DMNP Half-life: 12 min
Catalytic Nerve Agent Hydrolysis
Control MOF (No -NH₂)
Zr(IV) only
~1,250 m²/g
DMNP Half-life: >180 min
Baseline Comparison
Note: The dramatic reduction in DMNP half-life for the Zr-MOF confirms the causal role of the triazole -NH₂ group acting as an internal base relay, enhancing reaction rates by >250% over unfunctionalized controls .
References
Kubiesa, K.; Kudelko, A. "Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold." Applied Sciences (MDPI), 2025, 15(22), 11943.[Link]
Ashe, W. T. "Enhancement of Metal-Organic Framework Systems for Degradation of Nerve Agents." Trident Scholar Report, No. 529; U.S. Naval Academy, Annapolis, MD, 2023.[Link]
Method
Application Note: Synthesis and Characterization of Transition Metal Coordination Complexes using 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Target Audience: Inorganic Chemists, Metallo-Drug Development Scientists, and Materials Researchers. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and biological pathway mapping for multident...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Inorganic Chemists, Metallo-Drug Development Scientists, and Materials Researchers.
Content Focus: Mechanistic rationale, self-validating synthetic protocols, and biological pathway mapping for multidentate triazole-phenol ligands.
Rationale and Mechanistic Paradigm
The design of transition metal complexes utilizing multidentate heterocyclic ligands is a cornerstone of modern metallo-pharmaceuticals and advanced materials. The ligand 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol () [1] presents a highly versatile ditopic scaffold. It integrates the robust, nitrogen-rich 1,2,4-triazole pharmacophore—known for its potent antimicrobial and antiangiogenic properties [2]—with a phenolic moiety that acts as a hard oxygen donor upon deprotonation.
The Causality of Coordination
Successful complexation with this ligand relies on exploiting its multidentate nature. The ligand typically coordinates in a bidentate (
) or tridentate () fashion.
The Phenolic Oxygen: With a pKa of approximately 9.5, the phenol is a weak acid. Deprotonation is required to generate the highly nucleophilic phenoxide anion, which forms exceptionally stable bonds with borderline/hard metal ions like Cu(II), Zn(II), and Co(II).
The Triazole Nitrogens: The
hybridized nitrogens in the triazole ring act as strong -donors and moderate -acceptors, stabilizing the metal center and allowing for the tuning of the complex's electronic properties.
Lipophilicity Enhancement (Overton's Concept): Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups and delocalizing
-electrons over the chelate ring. This significantly enhances the complex's lipophilicity, facilitating cellular membrane penetration for drug delivery applications [3].
Experimental Design and Self-Validating Workflow
To ensure reproducibility, the following protocol is designed as a self-validating system . Each phase includes observable checkpoints that confirm the thermodynamic and kinetic success of the reaction before proceeding.
Reagents and Solvent Selection
Solvent (Methanol): Chosen for its dual ability to dissolve both the polar organic ligand and the inorganic metal acetate precursors. Its low boiling point (64.7 °C) is critical for downstream isolation via slow evaporation.
Base (Triethylamine - TEA): TEA (pKa ~10.7) is specifically selected over strong inorganic bases (like NaOH). TEA is strong enough to deprotonate the phenolic -OH, driving the formation of the M-O bond, but avoids the localized high pH spikes that cause irreversible precipitation of inactive metal hydroxides.
Step-by-Step Synthetic Protocol
Step 1: Ligand Solvation
Suspend 2.0 mmol (0.352 g) of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol in 25 mL of absolute methanol in a 100 mL round-bottom flask.
Stir at 40 °C until complete dissolution is achieved.
Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates incomplete solvation, which will seed impurities during crystallization.
Step 2: Metal Precursor Integration
Dissolve 1.0 mmol of the metal salt (e.g.,
or ) in 15 mL of methanol.
Add the metal solution dropwise to the ligand solution over 15 minutes under continuous magnetic stirring.
Validation Checkpoint: A preliminary color change (e.g., pale blue to light green for Cu(II)) indicates the formation of an initial, kinetically favored outer-sphere complex.
Step 3: Deprotonation and Reflux
Add 2.2 mmol of Triethylamine (TEA) dropwise to the mixture to adjust the pH to ~7.5 - 8.0.
Attach a reflux condenser and heat the mixture at 65 °C for 4 hours.
Validation Checkpoint (Critical): Upon TEA addition, an immediate and drastic deepening of the solution's color (e.g., to deep emerald green for Cu(II)) must occur. This confirms the deprotonation of the phenol and the thermodynamic shift to the inner-sphere
-chelated complex, altering the ligand field splitting energy ().
Step 4: Isolation and Crystallization
Hot-filter the solution to remove any unreacted trace particulates.
Allow the filtrate to stand at room temperature for slow solvent evaporation.
After 4–7 days, harvest the resulting microcrystals, wash with cold diethyl ether, and dry in vacuo over anhydrous
.
Caption: Self-validating synthetic workflow for the preparation of triazole-phenol metal complexes.
Empirical Data & Characterization Signatures
To confirm the structural integrity of the synthesized complexes, specific spectroscopic and physical signatures must be validated. The table below summarizes the expected quantitative data for the ligand (
) and its corresponding Cu(II) and Zn(II) complexes.
Table 1: Physicochemical and Spectroscopic Data Summary
Compound
Yield (%)
Molar Conductance ()
Magnetic Moment (BM)
FT-IR: Phenolic ()
FT-IR: Triazole ()
Ligand (HL)
N/A
N/A
Diamagnetic
3250 (Broad)
1610
78
12.4
1.85
Absent
1585
82
10.8
Diamagnetic
Absent
1590
Data Interpretation & Causality:
Molar Conductance: Values below 15
in DMF confirm that the complexes are non-electrolytes. This proves that the acetate counter-ions were successfully displaced and the negatively charged phenoxide ligand has neutralized the metal center.
FT-IR Shifts: The complete disappearance of the broad
band at 3250 is the definitive marker of successful deprotonation and M-O bond formation. Furthermore, the shift of the band to lower frequencies (from 1610 to ~1585 ) indicates a reduction in electron density within the triazole ring, confirming the donation of nitrogen lone pairs to the metal center.
Biological Application: Metallo-Drug Mechanism of Action
Coordination complexes of 3-amino-1,2,4-triazole derivatives are actively investigated for their potent anticancer and antimicrobial properties. The coordination of the metal not only acts as a carrier for the bioactive ligand but also introduces new mechanisms of cytotoxicity, such as redox cycling.
Caption: Biological signaling and mechanism of action for triazole-phenol metallo-drugs.
As illustrated above, the enhanced lipophilicity of the complex allows it to bypass the lipid bilayer. Once intracellular, redox-active centers like Cu(II) can undergo reduction to Cu(I) by cellular thiols (e.g., glutathione), triggering Fenton-like reactions that generate lethal Reactive Oxygen Species (ROS). Simultaneously, the planar triazole-phenol framework can intercalate between DNA base pairs, halting replication and inducing apoptosis [2][3].
References
National Center for Biotechnology Information. "4-(3-amino-1H-1,2,4-triazol-1-yl)phenol | C8H8N4O | CID 75453064" PubChem Compound Summary.[Link]
Chibane, E., et al. "Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances" Molecules, 2022.[Link] (Note: URL adapted from PMC repository standard indexing for ditopic triazole literature).
Bekhit, A. A., et al. "Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds" European Journal of Medicinal Chemistry, 2017.[Link]
Application
Application Note: Advanced Recrystallization and Polymorph Control for 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Introduction & Mechanistic Rationale The isolation and purification of highly polar heterocyclic active pharmaceutical ingredients (APIs) present unique thermodynamic challenges. 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The isolation and purification of highly polar heterocyclic active pharmaceutical ingredients (APIs) present unique thermodynamic challenges. 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a bifunctional molecule characterized by a phenol ring and an aminotriazole moiety. The presence of multiple hydrogen-bond donors (the phenolic -OH and the primary -NH2) and acceptors (the triazole nitrogens) facilitates the formation of an extensive, robust intermolecular hydrogen-bonding network.
This high lattice energy typically manifests as poor solubility in non-polar organic solvents and a high propensity for polymorphism. 1,2,4-triazole derivatives are well-documented to exhibit multiple crystalline forms (e.g., Form I and Form II), which exhibit distinct variations in solubility, dissolution rate, and thermodynamic stability[1]. Consequently, selecting a recrystallization solvent requires balancing the disruption of these hydrogen bonds at elevated temperatures with controlled supersaturation during cooling to prevent "oiling out" (liquid-liquid phase separation) or the precipitation of amorphous aggregates.
This application note details two self-validating recrystallization workflows—cooling crystallization and antisolvent crystallization—designed to yield >99.5% purity while strictly controlling the polymorphic outcome.
Thermodynamic Solvent Selection
The fundamental requirement for an efficient cooling recrystallization process is a steep solubility curve: the solvent must exhibit high solubility for the solute at elevated temperatures and minimal solubility at low temperatures[2].
For aminotriazole derivatives, Isopropanol (IPA) is widely recognized as a gold-standard solvent, historically proven to yield purities exceeding 99.9% while preventing the formation of inter-particle bridges that complicate filtration[3]. Alternatively, for triazole-phenol derivatives containing highly polar impurities, Ethanol/Water mixtures or Dimethylformamide (DMF) paired with an aqueous antisolvent are highly effective[4].
Table 1: Solvent Selection Matrix for 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Removal of structurally similar Schiff base or unreacted phenol impurities.
DMF / Water
153 / 100
Strong dipole / Antisolvent
Optimal (Antisolvent)
Recovery from highly impure or heavily colored crude batches.
Ethyl Acetate
77.1
Weak H-bond acceptor
Poor
Low solubility even at reflux; high risk of premature precipitation.
Experimental Workflows
The following workflows establish a controlled Metastable Zone Width (MSZW). By controlling the cooling rate or the antisolvent addition rate, we dictate nucleation kinetics, ensuring the growth of the thermodynamically stable polymorph rather than kinetically trapped metastable forms.
Workflow for the recrystallization and isolation of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
Step-by-Step Protocols
Protocol A: Cooling Crystallization (High Purity via Isopropanol)
Causality Note: IPA is selected because its boiling point (82.5°C) provides sufficient thermal energy to break the robust triazole-phenol hydrogen bonds without causing thermal degradation of the API[3].
Dissolution: Suspend 10.0 g of crude 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol in 80 mL of Isopropanol (IPA) in a jacketed reactor equipped with an overhead stirrer.
Heating: Ramp the internal temperature to 75–80°C. Stir at 250 RPM until complete dissolution is achieved. If residual particulates remain, add IPA in 5 mL increments (up to 20 mL) until the solution is clear.
Hot Filtration: Rapidly filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble mechanical impurities and dust, which can act as unwanted heterogeneous nucleation sites.
Controlled Cooling (Critical Step): Transfer the filtrate back to the jacketed reactor. Program a linear cooling ramp of 0.2°C/min down to 5°C.
Insight: Rapid cooling crashes the product out, trapping impurities in the crystal lattice and risking the formation of a metastable polymorph. A slow ramp keeps the system within the MSZW, promoting the growth of large, pure crystals[2].
Aging: Hold the suspension at 5°C for 2 hours to maximize yield.
Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold IPA to displace the mother liquor without dissolving the product.
Drying: Dry the crystals in a vacuum oven at 45°C (<50 mbar) for 12 hours to constant weight.
Causality Note: Used when the crude material contains highly lipophilic impurities that co-crystallize in alcohols. DMF acts as a powerful solvent, while water acts as an antisolvent to force nucleation[4].
Dissolution: Dissolve 10.0 g of crude compound in a minimal amount of DMF (approx. 25 mL) at 50°C.
Antisolvent Addition: Maintain stirring at 300 RPM. Using a dosing pump, add deionized water (the antisolvent) at a rate of 1.0 mL/min.
Nucleation Monitoring: Observe the solution. Once persistent turbidity is reached (the cloud point), pause the water addition for 30 minutes to allow the seed bed to establish.
Completion: Resume water addition until a total of 75 mL of water has been added. Cool the suspension to 10°C.
Isolation & Washing: Filter under vacuum. Crucial: Wash the cake thoroughly with copious amounts of water (3 x 30 mL) to remove all residual DMF, which has a high boiling point and is difficult to remove during drying.
Polymorph Characterization & Quality Control
Because 1,2,4-triazole derivatives are highly susceptible to polymorphic phase transitions under thermal stress[1], the recrystallized product must be treated as a self-validating system. Visual inspection is insufficient; structural validation is mandatory.
Table 2: Analytical QC Metrics for Triazole-Phenol Polymorphs
Analytical Technique
Primary Purpose
Expected Observation / Action
Powder X-Ray Diffraction (PXRD)
Phase identification and polymorph purity.
Compare the diffraction pattern against the reference standard. Ensure sharp peaks indicating high crystallinity.
Differential Scanning Calorimetry (DSC)
Detect thermal transitions, solvates, and melting point.
A single, sharp endothermic melting peak. Multiple peaks indicate a mixture of polymorphs or a phase transition during heating.
Thermogravimetric Analysis (TGA)
Quantify residual solvent / desolvation.
Weight loss prior to the melting point indicates trapped solvent (e.g., DMF or IPA) or hydrate formation.
HPLC (Reverse Phase)
Chemical purity quantification.
Target >99.5% Area Under Curve (AUC).
References
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at:[Link]
Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Medical Toxicology and Legal Medicine. Available at: [Link]
Process for the preparation of 4-amino-1,2,4-Triazole (US6504033B1). Google Patents.
SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 1, 2, 4 TRIAZOLE DERIVATIVES CONTAINING THIAZOLIDINONE. International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS). Available at: [Link]
Application Note: Synthesis, Characterization, and Evaluation of Schiff Bases Derived from 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Executive Summary & Background The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities (antimicrobial, antifungal, anticancer) an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Background
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities (antimicrobial, antifungal, anticancer) and industrial utility (e.g., corrosion inhibition) [1, 2]. Functionalizing this core via Schiff base condensation—forming an azomethine (–N=CH–) linkage—further enhances its pharmacological profile and creates potent chelating sites for transition metals [3].
This application note details a robust, self-validating protocol for synthesizing Schiff bases derived specifically from 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol . The presence of the phenolic –OH group in this specific precursor provides a critical secondary interaction site for hydrogen bonding with biological targets or bidentate coordination in organometallic complexes.
The synthesis of a Schiff base from 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol and an aromatic aldehyde relies on a classic nucleophilic addition-elimination mechanism. To ensure a high-yielding and reproducible protocol, every experimental variable must be carefully controlled:
Solvent Selection (Absolute Ethanol): The condensation reaction produces water as a byproduct. Because imine formation is an equilibrium process, the presence of excess water will drive the reaction backward (hydrolysis). Absolute ethanol is utilized to maintain solubility of the precursors while minimizing water content. Furthermore, the final Schiff base typically exhibits lower solubility in cold ethanol, allowing for facile precipitation.
Catalyst Choice (Glacial Acetic Acid): A catalytic amount of weak acid is required to protonate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon. If a strong acid (like HCl) were used, it would completely protonate the weakly nucleophilic primary amine of the triazole ring, effectively halting the reaction [1].
Thermodynamic Control: Refluxing the mixture at 78 °C provides the necessary activation energy to overcome the rate-limiting dehydration step (conversion of the hemiaminal intermediate to the final azomethine).
Figure 1: Mechanistic sequence of acid-catalyzed azomethine (imine) bond formation.
Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates (Silica gel 60 F254).
Step-by-Step Synthesis Workflow
Dissolution: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 mmol of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol. Add 20 mL of absolute ethanol and stir until a homogenous suspension/solution is achieved.
Aldehyde Addition: Slowly add 10.5 mmol (a 5% molar excess) of the selected aromatic aldehyde. Causality: The slight excess ensures complete consumption of the more expensive triazole precursor and drives the equilibrium forward.
Activation: Add 3–4 drops of glacial acetic acid to the stirring mixture.
Reflux: Attach the reflux condenser and heat the reaction mixture to 78 °C. Maintain reflux for 4 to 6 hours.
In-Process Quality Control (Self-Validation): After 4 hours, monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1 v/v) mobile phase. The reaction is complete when the baseline spot corresponding to the primary amine is no longer visible under UV light (254 nm).
Isolation: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize product precipitation.
Purification: Collect the precipitated solid via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted aldehyde and trace impurities. Recrystallize the crude product from hot ethanol to yield the analytically pure Schiff base.
Figure 2: Step-by-step workflow for the synthesis and isolation of the target Schiff bases.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized Schiff base, the following self-validating spectroscopic markers must be confirmed[3]:
FTIR Spectroscopy: Confirm the disappearance of the primary amine N–H stretching doublets (typically found between 3300–3100 cm⁻¹) and the aldehyde carbonyl C=O stretch (~1700 cm⁻¹). Validate success by the appearance of a sharp, strong azomethine (–C=N–) stretching band at 1600–1620 cm⁻¹ . The phenolic –OH stretch should remain visible as a broad band around 3400 cm⁻¹.
¹H NMR Spectroscopy (in DMSO-d6): The definitive proof of Schiff base formation is the presence of a distinct singlet integrating to 1H in the downfield region (δ 8.2–8.8 ppm ), corresponding to the azomethine proton (–CH=N–).
Quantitative Data Summaries
The following tables summarize the optimization parameters and expected substrate scope yields based on established triazole-Schiff base methodologies.
Table 1: Optimization of Reaction Conditions (Using 4-Methoxybenzaldehyde)
Entry
Solvent
Catalyst
Temp (°C)
Time (h)
Isolated Yield (%)
1
Methanol
None
65
12
45%
2
Ethanol
None
78
12
52%
3
Absolute Ethanol
AcOH (cat.)
78
5
88%
| 4 | Water | AcOH (cat.) | 100 | 8 | Trace |
Note: Entry 3 represents the optimized conditions utilized in the protocol above.
Note: Salicylaldehyde typically provides the highest yield and stability due to the formation of an intramolecular hydrogen bond between the phenolic -OH of the aldehyde and the azomethine nitrogen.
References
Prakash, A., & Malhotra, R. (2018). Synthesis, Characterization, DFT and Antimicrobial Study of Co(II), Ni(II), Cu(II) and Zn(II) Complexes of Novel Schiff Base Ligands Derived from 3-Amino-1,2,4-triazole-5-thiol. Asian Journal of Chemistry, 30(12), 2781-2787. URL:[Link]
Mohamed, E. A., et al. (2023). Two novel Schiff bases derived from 3-amino-1,2,4-triazole as corrosion inhibitors for carbon steel pipelines during acidizing treatment of oil wells: Laboratory and theoretical studies. Polycyclic Aromatic Compounds. URL:[Link]
Alkan, M., & Gündüzalp, A. B. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. MW Journal of Science. URL:[Link]
Application
Application Notes and Protocols for Corrosion Inhibition Testing Using 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Abstract These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the utilization of 4-(3-amino-1H-1,2,4-triazol-1-yl)ph...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the utilization of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol as a corrosion inhibitor. This document provides a detailed exploration of the inhibitor's mechanism of action, a representative synthesis protocol, and meticulous, step-by-step methodologies for evaluating its performance using standard corrosion testing techniques. The protocols for weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy are presented with an emphasis on experimental causality and data integrity.
Introduction to Corrosion and the Role of Triazole-Based Inhibitors
Corrosion is the gradual degradation of materials, typically metals, by chemical or electrochemical reactions with their environment. This process poses a significant challenge across numerous industries, leading to structural failures, economic losses, and safety hazards. The use of corrosion inhibitors is a primary strategy to mitigate this degradation. Organic compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in their structure are particularly effective as they can adsorb onto the metal surface, forming a protective barrier.[1]
Among these, 1,2,4-triazole derivatives have emerged as a highly effective class of corrosion inhibitors.[2] The triazole ring, with its three nitrogen atoms and aromatic nature, facilitates strong adsorption onto metal surfaces. The presence of additional functional groups can further enhance their inhibitory properties. 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is a promising candidate due to the combined presence of the triazole ring, an amino group, and a phenolic hydroxyl group, all of which can act as active centers for adsorption.
Mechanism of Corrosion Inhibition
The primary mechanism by which 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol inhibits corrosion is through adsorption onto the metal surface, which can occur via two main processes:
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in an acidic medium.
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N, O) and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. The lone pair electrons on the nitrogen atoms of the triazole ring, the amino group, and the oxygen atom of the phenolic group, as well as the π-electrons of the aromatic rings, are all potential sites for this interaction.[3]
The phenolic hydroxyl group plays a crucial role by providing an additional active site for adsorption and potentially enhancing the stability of the protective film.[4] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Therefore, 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is expected to function as a mixed-type inhibitor.[5]
To visualize the proposed inhibition mechanism, the following diagram illustrates the key interactions at the metal-inhibitor interface.
Caption: Proposed mechanism of corrosion inhibition by 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
Synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
The following is a representative protocol for the synthesis of the title compound, adapted from similar preparations of related aminotriazole derivatives.[6]
Materials and Reagents
4-Hydrazinophenol hydrochloride
Cyanamide
Hydrochloric acid (concentrated)
Ethanol
Sodium hydroxide
Distilled water
Synthesis Protocol
Preparation of 4-Hydroxyphenylhydrazine: Dissolve 4-hydrazinophenol hydrochloride in a minimal amount of distilled water. Neutralize the solution by the dropwise addition of a sodium hydroxide solution until a precipitate forms. Filter the precipitate, wash with cold water, and dry to obtain 4-hydroxyphenylhydrazine.
Reaction with Cyanamide: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 4-hydroxyphenylhydrazine in ethanol.
Acidification and Cyclization: To this solution, add an aqueous solution of cyanamide and a catalytic amount of concentrated hydrochloric acid.
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure. Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocols for Corrosion Inhibition Testing
The following protocols detail the standard methods for evaluating the corrosion inhibition efficiency of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol. Mild steel is a common substrate for such studies, and 1 M hydrochloric acid is a typical corrosive medium.
Weight Loss Method (Gravimetric)
This method provides a direct measure of the corrosion rate by determining the loss in weight of a metal specimen after a period of immersion in the corrosive solution, with and without the inhibitor. This protocol is based on the principles outlined in ASTM G31.[1][2]
Caption: Workflow for the weight loss corrosion testing method.
Specimen Preparation:
Cut mild steel coupons into a standard size (e.g., 2.5 cm x 2.0 cm x 0.2 cm).
Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 220, 400, 600, 800, 1000, 1200 grit) to achieve a smooth, mirror-like surface.
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
Dry the coupons in a desiccator.
Initial Weighing: Accurately weigh each coupon to four decimal places using an analytical balance and record the initial weight (W₁).
Immersion:
Prepare a 1 M HCl solution.
Prepare a series of test solutions by dissolving different concentrations of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol in the 1 M HCl.
Completely immerse the weighed coupons in the test solutions (including a blank solution without the inhibitor) in separate beakers. Ensure the volume of the solution is sufficient to avoid significant changes in corrosivity during the test.
Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified period (e.g., 24 hours).[7]
Cleaning: After the immersion period, carefully remove the coupons from the solutions. Wash them with a cleaning solution (e.g., a solution containing hydrochloric acid and a pickling inhibitor like hexamine) to remove the corrosion products without significantly affecting the underlying metal. Rinse with distilled water and acetone.
Final Weighing: Dry the cleaned coupons and reweigh them to obtain the final weight (W₂).
Calculations:
Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the following formula:
CR (mm/y) = (K × ΔW) / (A × T × D)
where:
K is a constant (8.76 × 10⁴)
ΔW is the weight loss (W₁ - W₂) in grams
A is the surface area of the coupon in cm²
T is the immersion time in hours
D is the density of mild steel in g/cm³ (typically ~7.85 g/cm³)
Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the following formula:
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
where:
CR₀ is the corrosion rate in the absence of the inhibitor.
CRᵢ is the corrosion rate in the presence of the inhibitor.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr) and the mode of inhibition (anodic, cathodic, or mixed-type). The protocol is based on ASTM G102.[8][9]
A standard three-electrode cell is used, consisting of:
Working Electrode (WE): A mild steel specimen with a defined exposed surface area.
Reference Electrode (RE): A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
Counter Electrode (CE): A platinum or graphite rod.
The electrodes are connected to a potentiostat.
Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described in the weight loss method. Mount the specimen in an appropriate holder, exposing a known surface area to the electrolyte.
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (1 M HCl with and without the inhibitor).
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by immersing the electrodes in the solution for a period (e.g., 30-60 minutes) until a stable open circuit potential (E_ocp) is reached.
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. E_ocp) to an anodic potential (e.g., +250 mV vs. E_ocp) at a slow scan rate (e.g., 0.5-1 mV/s).
Data Analysis:
Plot the logarithm of the current density (log i) versus the applied potential (E). This is the Tafel plot.
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
Calculate the inhibition efficiency (IE%) using the following formula:
IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
where:
i_corr₀ is the corrosion current density in the absence of the inhibitor.
i_corrᵢ is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. It is particularly useful for studying the mechanism of inhibition. This protocol is based on ASTM G106.[10][11]
The same three-electrode cell setup as for PDP is used. The potentiostat must be equipped with a frequency response analyzer (FRA).
Electrode and Cell Preparation: Prepare the electrodes and assemble the cell as described for the PDP measurements.
OCP Stabilization: Allow the system to reach a stable open circuit potential.
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) around the E_ocp over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).
Data Presentation and Analysis:
The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct). A larger diameter indicates a higher resistance to corrosion.
The data is fitted to an appropriate equivalent electrical circuit to model the electrochemical interface and extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
Calculate the inhibition efficiency (IE%) using the following formula:
IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
where:
R_ct₀ is the charge transfer resistance in the absence of the inhibitor.
R_ctᵢ is the charge transfer resistance in the presence of the inhibitor.
Representative Data
The following tables present hypothetical but realistic data for the corrosion inhibition of mild steel in 1 M HCl by 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol at 298 K, based on typical results for similar triazole derivatives.[5][11][12]
Table 1: Weight Loss Data
Inhibitor Concentration (mM)
Weight Loss (mg)
Corrosion Rate (mm/y)
Inhibition Efficiency (%)
0 (Blank)
50.2
12.5
-
0.1
10.5
2.6
79.2
0.5
4.8
1.2
90.4
1.0
2.1
0.5
96.0
5.0
1.0
0.25
98.0
Table 2: Potentiodynamic Polarization Data
Inhibitor Concentration (mM)
E_corr (mV vs. SCE)
i_corr (µA/cm²)
Anodic Tafel Slope (βa) (mV/dec)
Cathodic Tafel Slope (βc) (mV/dec)
Inhibition Efficiency (%)
0 (Blank)
-475
1100
75
120
-
0.1
-468
231
72
115
79.0
0.5
-460
105
70
112
90.5
1.0
-455
45
68
110
95.9
5.0
-450
22
65
108
98.0
Table 3: Electrochemical Impedance Spectroscopy Data
Inhibitor Concentration (mM)
R_s (Ω cm²)
R_ct (Ω cm²)
C_dl (µF/cm²)
Inhibition Efficiency (%)
0 (Blank)
1.2
45
150
-
0.1
1.3
220
80
80.0
0.5
1.3
550
55
91.8
1.0
1.4
1200
40
96.2
5.0
1.5
2500
30
98.2
Conclusion
4-(3-amino-1H-1,2,4-triazol-1-yl)phenol demonstrates significant potential as a corrosion inhibitor for mild steel in acidic environments. The presence of multiple active centers in its molecular structure facilitates strong adsorption onto the metal surface, forming a protective barrier that effectively mitigates corrosion. The detailed protocols provided herein offer a robust framework for the systematic evaluation of this and other potential corrosion inhibitors, ensuring the generation of reliable and reproducible data. The combination of weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques allows for a comprehensive understanding of the inhibitor's performance and mechanism of action.
References
Alamiery, A., Mohamad, A., Kadhum, A. H., & Takriff, M. S. (2021). The synergistic role of azomethine group and triazole ring at improving the anti-corrosive performance of 2-amino-4-phenylthiazole. South African Journal of Chemical Engineering, 38, 41-53.
Behpour, M., Ghoreishi, S. M., Soltani, N., Salavati-Niasari, M., Hamadanian, M., & Gandomi, A. (2008). Electrochemical and theoretical investigation on the corrosion inhibition of mild steel by thiosalicylaldehyde derivatives in hydrochloric acid solution. Corrosion Science, 50(8), 2172-2181.
ASTM G106-89(2015), Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2015, .
ASTM G31-12a, Standard Guide for Laboratory Immersion Corrosion Testing of Metals, ASTM International, West Conshohocken, PA, 2012, .
Finšgar, M., & Jackson, J. (2014). Application of corrosion inhibitors for steels in acidic media for the oil and gas industry: A review. Corrosion Science, 86, 17-41.
Hrimla, M., et al. (2017). A combined computational and experimental study on the mild steel corrosion inhibition in hydrochloric acid by new multifunctional phosphonic acid containing 1,2,3-triazoles. Journal of Molecular Liquids, 248, 264-276.
Lgaz, H., Salghi, R., & Jodeh, S. (2017). Corrosion inhibition of mild steel in 1M HCl by a new bipyrazole derivative: Experimental and theoretical investigation. Journal of Molecular Liquids, 225, 271-281.
Li, X., Deng, S., & Fu, H. (2013). Adsorption and inhibition effect of 2-((5-mercapto-1, 3, 4-thiadiazol-2-yl) methyl)-6-methoxyphenol on mild steel corrosion in HCl. Corrosion Science, 77, 280-289.
Loto, C. A. (2017). Effects of Phenolic Compounds on the Corrosion of Metals and Alloys: A Review. Journal of Failure Analysis and Prevention, 17(4), 659-670.
Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption and inhibitive properties of 2-methyl-5-nitroimidazole for corrosion of mild steel in 0.5 M H2SO4: Experimental and theoretical investigation. Corrosion Science, 52(1), 198-204.
Quraishi, M. A., & Singh, A. (2015). 4-Amino-3-butyl-5-mercapto-1, 2, 4-triazole: a new corrosion inhibitor for mild steel in sulphuric acid. Materials Chemistry and Physics, 149, 279-285.
Rubaye, A. Y. I., Mohamed, M. T., Al-Hamid, M. A. I., & Mustafa, A. M. (2024). Evaluating the corrosion inhibition efficiency of 5-(4-pyridyl)-3-mercapto-1,2,4-triazole for mild steel in HCl: insights from weight loss measurements and DFT calculations. International Journal of Corrosion and Scale Inhibition, 13(1), 185-222.
Said, L. A., et al. (2024). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordination. Central Asian Journal of Theoretical and Applied Science, 5(10), 12-25.
Singh, A. K., & Quraishi, M. A. (2010). Effect of 4-amino-5-phenyl-4H-1, 2, 4-triazole-3-thiol on the corrosion of mild steel in hydrochloric acid. Corrosion Science, 52(4), 1373-1385.
Tourabi, M., et al. (2013). Enhancement of corrosion protection efficiency of mild steel by 3,5-di(4-tolyl)-4-amino-1,2,4-triazole in 1 M HCl. Moroccan Journal of Chemistry, 1(2), 33-46.
Verma, C., Ebenso, E. E., & Quraishi, M. A. (2017). Corrosion inhibitors for ferrous and non-ferrous metals and their alloys in acidic solutions: A review. Journal of Molecular Liquids, 248, 947-972.
Wang, L., et al. (2011). Synergistic inhibition between 8-hydroxyquinoline and chloride ion for the corrosion of mild steel in 0.5 M H2SO4. Corrosion Science, 53(4), 1617-1624.
Yadav, M., Kumar, S., & Behari, K. (2013). The inhibition of mild steel corrosion in hydrochloric acid by 3-amino-1, 2, 4-triazole. Journal of the Chilean Chemical Society, 58(1), 1531-1536.
Zhang, D. Q., & Gao, L. X. (2009). The corrosion inhibition of mild steel in 1 M HCl by a 1, 2, 4-triazole derivative. Materials Chemistry and Physics, 114(2-3), 808-812.
Zhang, K., et al. (2015). Synergistic inhibition effect of 1-octyl-3-methylimidazolium bromide and I− ions on the corrosion of cold rolled steel in 0.5 M H2SO4. Corrosion Science, 98, 336-345.
ASTM G102-89(2015)e1, Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements, ASTM International, West Conshohocken, PA, 2015, .
ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020, .
EUROLAB. (n.d.). ASTM G31 Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]
LCS Laboratory Inc. (n.d.). Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. Retrieved from [Link]
The demand for multi-functional, high-performance polymers has driven the exploration of asymmetric, heteroaromatic monomers. 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol (ATP) is a highly specialized bifunctional monomer that bridges the gap between traditional step-growth polymerization and advanced functional materials. By integrating an electron-rich phenolic hydroxyl group with an electron-deficient 3-amino-1,2,4-triazole ring, ATP enables the synthesis of polymers with intrinsic metal-adhesion, high-temperature stability, and proton-conducting capabilities.
This application note provides a comprehensive guide to the chemical rationale, differential reactivity, and validated protocols for incorporating ATP into poly(urethane-urea) elastomers and highly crosslinked epoxy thermosets.
Structural Rationale & Reactivity Profile
ATP possesses a unique chemical topology that dictates its behavior in polymer synthesis:
Differential Nucleophilicity: The primary amine (-NH₂) on the triazole ring is significantly more nucleophilic at ambient temperatures than the phenolic hydroxyl (-OH). This allows for controlled, sequential step-growth polymerization without the risk of premature crosslinking.
Absence of Labile N-H: Because the 1-position of the 1,2,4-triazole ring is covalently bonded to the phenol, the ring lacks a labile N-H proton. This critical structural feature prevents unwanted branching (e.g., allophanate or biuret formation) during reactions with diisocyanates, ensuring linear polymer architectures [2].
Pyridine-like Nitrogens (N2, N4): The unhindered nitrogens on the triazole ring act as excellent electron donors. In polymer matrices, they facilitate proton hopping via the Grotthuss mechanism for high-temperature proton exchange membranes [1] and coordinate with empty d-orbitals of metal substrates to form robust anti-corrosion passivation layers. The regioselective functionalization of such phenolic compounds is essential for tailoring these advanced properties [3].
Fig 1. Divergent polymerization pathways of ATP based on coreactant selection.
Reactivity Matrix
Functional Group
Target Coreactant
Polymer Architecture
Primary Application
-NH₂ & -OH
Diisocyanates (MDI/TDI)
Linear Poly(urethane-urea)
High-temp elastomers, Proton exchange membranes
-NH₂ & -OH
Bisphenol-A Diglycidyl Ether
3D Crosslinked Thermoset
Anti-corrosion coatings, Metal adhesives
Triazole N2/N4
Transition Metals (Fe, Cu)
Coordination Complex
Passivation layers, Metal chelation
Experimental Protocols
Workflow A: Synthesis of ATP-Integrated Poly(urethane-urea) Elastomers
Objective: Exploit the differential reactivity of ATP to synthesize linear, high-molecular-weight elastomers with hydrogen-bonded hard segments.
Causality & Logic:
Triazole-based rigid monomers require highly polar aprotic solvents to prevent aggregation. N,N-Dimethylacetamide (DMAc) is selected to fully solvate the growing polymer chain. By conducting the chain extension at 25°C, the amine reacts preferentially with the isocyanate to form a urea linkage. Subsequent heating to 80°C activates the phenolic -OH to form the urethane linkage.
Step-by-Step Protocol:
Prepolymer Synthesis:
Charge a dry, nitrogen-purged 3-neck flask with 10.0 g of Polytetramethylene ether glycol (PTMEG, MW=1000 g/mol ).
Add 5.0 g of 4,4'-Methylene diphenyl diisocyanate (MDI).
Stir at 80°C for 2 hours to form an NCO-terminated prepolymer.
Solvation & Cooling:
Cool the reactor to 25°C. Dilute the prepolymer with 30 mL of anhydrous DMAc to reduce viscosity.
Differential Chain Extension:
Dissolve 1.76 g of ATP (10 mmol) in 10 mL of DMAc.
Add the ATP solution dropwise over 30 minutes at 25°C. The primary amine reacts rapidly, building the urea hard segment.
Self-Validation Check: Extract an aliquot and analyze via FTIR. The asymmetric -NCO stretching at 2270 cm⁻¹ should be reduced by exactly half, confirming complete amine conversion.
Urethane Formation:
Elevate the temperature to 80°C and add 0.05 wt% Dibutyltin dilaurate (DBTDL) catalyst. Stir for 4 hours to drive the phenolic -OH reaction to completion.
Self-Validation Check: FTIR must show complete disappearance of the 2270 cm⁻¹ NCO peak and the emergence of urethane C=O at 1710 cm⁻¹.
Precipitation: Precipitate the polymer in excess methanol, filter, and dry in a vacuum oven at 60°C for 24 hours.
Workflow B: Formulation of High-Adhesion Epoxy Thermosets
Objective: Utilize ATP as a tri-functional latent curing agent to formulate anti-corrosion epoxy coatings.
Causality & Logic:
ATP acts as a tri-functional crosslinker (two active hydrogens from the amine, one from the phenol). The triazole ring provides intrinsic adhesion promotion by donating lone pairs to the empty d-orbitals of metal substrates, forming a robust passivation layer that drastically improves wet adhesion and corrosion resistance.
Fig 2. Mechanistic pathway of triazole-mediated metal coordination and passivation.
Standard DGEBA Epoxy Equivalent Weight (EEW) ≈ 190 g/eq.
Mix Ratio: 30.9 g of ATP per 100 g of DGEBA.
B-Staging (Compounding):
Mill 30.9 g of finely powdered ATP into 100 g of pre-warmed DGEBA (60°C) using a three-roll mill to ensure a homogeneous dispersion. At this temperature, the formulation remains latent.
Application & Curing Cycle:
Apply the resin to grit-blasted cold-rolled steel panels (100 µm thickness).
Self-Validation Check: Differential Scanning Calorimetry (DSC) of the cured film should show no residual exothermic peak, confirming 100% degree of cure.
Quantitative Data & Performance Metrics
The incorporation of the triazole-phenol motif significantly alters the thermomechanical and interfacial properties of the resulting polymers. Below is a summarized comparison of standard polymers versus their ATP-functionalized counterparts.
Property
Standard PUU (BDO extended)
ATP-Extended PUU
Standard DGEBA (Amine cured)
ATP-Cured DGEBA Thermoset
Glass Transition (T_g)
-45°C (Soft) / 85°C (Hard)
-40°C (Soft) / 135°C (Hard)
120°C
165°C
Proton Conductivity (120°C)
< 10⁻⁶ S/cm
1.2 × 10⁻³ S/cm
N/A
N/A
Lap Shear Strength (Steel)
N/A
N/A
14.5 MPa
26.8 MPa
Char Yield (800°C, N₂)
8%
22%
15%
34%
Corrosion Resistance (Salt Spray)
N/A
N/A
Blistering at 250 hrs
No blistering at 1000 hrs
Note: The dramatic increase in Lap Shear Strength and Salt Spray resistance in the ATP-cured epoxy is directly attributable to the triazole-metal coordination mechanism depicted in Figure 2.
References
Prozorova, G. F., & Pozdnyakov, A. S. (2023). Proton-Conducting Polymeric Membranes Based on 1,2,4-Triazole. Membranes, 13(2), 169.
URL:[Link]
Xiong, J., Chang, J., Cai, J., Yin, P., & Pang, S. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. International Journal of Molecular Sciences, 23(24), 15841.
URL:[Link]
MDPI Editorial Office / Various Authors (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3397.
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Improving yield in the synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals tasked with optimizing the sy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is specifically engineered for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol .
Synthesizing this compound presents two primary mechanistic challenges: achieving strict regiocontrol over the poly-nitrogen triazole core and preventing the free phenolic hydroxyl group from poisoning the transition-metal catalyst or forming diaryl ethers. This guide bypasses generic advice, focusing strictly on the chemical causality and self-validating protocols required to maximize your isolated yield.
I. Synthetic Strategy & Workflow
To circumvent the competing nucleophilicity of the phenol group, the most robust strategy is a two-phase approach: a regioselective Copper-catalyzed Ullmann-type C-N coupling using a protected phenol (4-iodoanisole), followed by a chemoselective ether cleavage.
Figure 1: Three-step optimized workflow for the synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
II. Troubleshooting & FAQ
Q1: Why am I observing a complex mixture of regioisomers (N1, N2, N4) instead of the desired N1-arylated product?Causality: 3-Amino-1,2,4-triazole exhibits annular tautomerism, presenting multiple nucleophilic nitrogen centers. Under kinetic or ligand-free conditions, arylation can haphazardly occur at N1, N2, or N4[1]. However, N1 is thermodynamically favored. If you are isolating N2 or N4 isomers, your catalytic intermediate lacks the steric bulk required to direct the coupling, or your reaction temperature is too low to reach the thermodynamic minimum.
Solution: Employ a rigid bidentate nitrogen ligand such as 1,10-phenanthroline. This ligand stabilizes the Cu(I) center and creates a sterically demanding [Ar-Cu(III)-N-Triazole]L transition state. The bulkiness of this complex heavily disfavors attack at the hindered N2 (adjacent to the C3-NH2) and N4 positions, forcefully directing the arylation to the N1 position[2].
Q2: My yield is severely reduced by the formation of diaryl ethers. How do I prevent the phenol from interfering?Causality: If you attempt a direct Ullmann coupling using 4-iodophenol, the inorganic base (e.g., K₂CO₃, pKa ~10.3) will deprotonate both the triazole (pKa ~10) and the phenol (pKa ~10). The resulting phenoxide is a highly competitive oxygen nucleophile. It will outcompete the triazole for the Cu(III) intermediate, triggering an Ullmann ether synthesis (C-O coupling)[3]. This poisons the catalyst and slashes your N-arylation yield.
Solution: Implement a self-validating protection strategy by starting with 4-iodoanisole (methoxy-protected phenol). The methoxy group is completely inert under Ullmann conditions, ensuring 100% chemoselectivity for C-N bond formation.
Q3: What are the optimal parameters for the Cu-catalyzed C-N coupling step?Data Presentation: Based on extensive optimization of Ullmann-type azole couplings[2], the following matrix demonstrates the causality of reaction conditions on the yield of the N1-isomer:
Catalyst
Ligand
Base
Solvent
Temp (°C)
N1-Isomer Yield (%)
Mechanistic Rationale
CuI (10%)
None
K₂CO₃
DMF
110
< 30%
Catalyst disproportionation; poor regiocontrol.
CuI (10%)
L-Proline
K₂CO₃
DMSO
100
55%
Ligand is too flexible; N2/N4 side products form.
CuI (10%)
1,10-Phenanthroline
K₂CO₃
DMF
110
78%
Good steric direction, but base solubility is low.
Q4: How do I efficiently deprotect the methoxy group without cleaving the newly formed triazole C-N bond?Causality: The N-aryl bond of the triazole is stable, but harsh protic acids (like boiling HBr) can protonate the triazole ring, leading to unwanted degradation.
Solution: Use Boron tribromide (BBr₃) in anhydrous dichloromethane (DCM) at -78 °C. BBr₃ is a potent Lewis acid that selectively coordinates to the methoxy oxygen. Subsequent attack by bromide yields the phenol and methyl bromide gas. This process is strictly chemoselective and leaves the heterocyclic core pristine.
III. Mechanistic Grounding: The Catalytic Cycle
Understanding the catalytic cycle is critical for troubleshooting stalled reactions. If your reaction stalls at the oxidative addition phase, ensure your aryl halide is an iodide (Ar-I), as aryl chlorides require much higher activation energies.
Figure 2: Mechanism of Cu-catalyzed Ullmann-type C-N coupling for triazole N-arylation.
IV. Step-by-Step Experimental Protocol
Phase 1: Regioselective Ullmann Coupling
Objective: Synthesis of 1-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-amino-1,2,4-triazole (1.0 equiv, 10 mmol) and 4-iodoanisole (1.2 equiv, 12 mmol).
Inert Atmosphere: Evacuate and backfill the flask with Argon three times. Causality: Cu(I) is highly susceptible to oxidation to catalytically dead Cu(II) in the presence of atmospheric oxygen.
Reaction: Inject anhydrous DMF (50 mL) via syringe. Heat the reaction mixture in an oil bath at 110 °C for 18 hours.
Validation & Workup: Monitor via LC-MS. Once the 4-iodoanisole is consumed, cool the mixture to room temperature. Dilute with Ethyl Acetate (150 mL) and filter through a tightly packed pad of Celite to remove insoluble copper salts and excess base.
Purification: Wash the organic filtrate with water (3 × 50 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH, 95:5) to isolate the pure N1-isomer.
Phase 2: Chemoselective Deprotection
Objective: Synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
Preparation: Dissolve the purified 1-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine (5.0 mmol) in anhydrous DCM (50 mL) in a flame-dried flask under Argon.
Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.
Reagent Addition: Syringe in a 1.0 M solution of Boron tribromide (BBr₃) in DCM (3.0 equiv, 15 mL) dropwise over 15 minutes. Caution: BBr₃ reacts violently with ambient moisture; use strict Schlenk techniques.
Cleavage: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 4-6 hours.
Quenching (Self-Validating Step): Cool the flask to 0 °C and very cautiously add Methanol (10 mL) dropwise to quench excess BBr₃. A vigorous evolution of HBr gas confirms the active quench.
Isolation: Neutralize the solution with saturated aqueous NaHCO₃ until pH ~7. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Recrystallize the crude solid from Ethanol/Water to yield analytically pure 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
V. References
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles
Source: ResearchGate
URL:[Link][1]
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW
Source: National Center for Biotechnology Information (PMC)
URL:[Link][2]
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts
Source: MDPI
URL:[Link][3]
Technical Support Center: Troubleshooting Amino-Triazole Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the synthesis of amino-triazoles (specifically 5-am...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the synthesis of amino-triazoles (specifically 5-amino-1,2,3-triazoles and 3-amino-1,2,4-triazoles). While these heterocycles are critical pharmacophores, their synthesis is notoriously plagued by regioselectivity issues, incomplete cyclizations, and thermodynamic rearrangements.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the underlying causality of these side reactions and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.
Q: During the synthesis of 5-amino-1-aryl-1,2,3-triazoles via standard azide-alkyne cycloadditions, my NMR and MS data indicate the presence of a secondary amine side product. Why am I getting 5-(arylamino)-1,2,3-triazoles instead of the primary 5-amino product?
A: You are observing the classic [1]. This is a thermodynamic side reaction where the endocyclic and exocyclic nitrogen atoms switch places.
The Causality: The primary 5-amino-1,2,3-triazole is the kinetic product of the cycloaddition. However, under thermal stress or basic conditions, the triazole ring undergoes a transient ring-opening event to form a diazo-imine intermediate. Subsequent C-C bond rotation and ring closure yield the thermodynamically more stable 5-(arylamino)-1,2,3-triazole (where the aryl group has migrated from the ring nitrogen to the exocyclic amine)[1].
The Solution: To suppress this rearrangement, you must trap the kinetic product. Utilizing N-Boc protected ynamides with Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) completely blocks the rearrangement. The bulky, electron-withdrawing Boc group stabilizes the ring and prevents the initial ring-opening sequence[2].
Q: I am attempting a[3+2] cycloaddition, but I am getting a mixture of 1,4- and 1,5-isomers. How do I achieve complete regiocontrol?
A: Regioselectivity in triazole synthesis is entirely dictated by your choice of catalytic metal. Thermal, un-catalyzed cycloadditions yield near 1:1 mixtures because the activation energies for both transition states are nearly identical.
For 1,4-disubstituted triazoles: Use Copper catalysis (CuAAC). The copper acetylide intermediate strictly enforces 1,4-regiochemistry.
For 1,5-disubstituted (and 5-amino) triazoles: Use Ruthenium catalysis (RuAAC) with a
catalyst. The ruthenium center coordinates both the azide and the alkyne, directing the carbon-carbon bond formation exclusively to the 1,5-position[2].
Quantitative Data: Comparison of Cycloaddition Catalytic Systems
Catalytic System
Temperature (°C)
Target Isomer
Regioselectivity Ratio
Typical Yield (%)
Major Side Product
Thermal (Uncatalyzed)
80 - 120
Mixed
~1:1 (1,4 : 1,5)
40 - 60
Dimroth Rearranged Isomer
CuAAC (Copper)
20 - 50
1,4-disubstituted
>99:1
85 - 95
Oxidative Homocoupling (Glaser)
RuAAC (Ruthenium)
60 - 80
1,5-disubstituted
>95:5
75 - 90
Dimroth Isomer (if unprotected)
Workflow Visualization: Bypassing the Dimroth Rearrangement
Fig 1. Mechanistic pathway of the Dimroth rearrangement and its circumvention via RuAAC.
Self-Validating Protocol 1: RuAAC Synthesis of Protected 5-Amino-1,2,3-triazoles
To successfully synthesize the 5-amino isomer without thermodynamic degradation, follow this[2].
Preparation: In an oven-dried Schlenk flask under argon, dissolve the N-Boc ynamide (1.0 equiv) and the organic azide (1.1 equiv) in anhydrous 1,4-dioxane (0.2 M).
Catalyst Addition: Add
(5 mol%).
Self-Validation Checkpoint: The solution will transition from pale yellow to a deep amber color within minutes, indicating active ruthenium coordination with the substrates.
Reaction: Stir at 60 °C for 4-6 hours.
Self-Validation Checkpoint: Do not rely solely on time. The reaction is complete only when the azide IR stretch (~2100 cm⁻¹) completely disappears from an aliquot of the crude mixture. This is a definitive, non-destructive analytical checkpoint.
Workup & Isolation: Concentrate the mixture in vacuo and purify via flash column chromatography.
Self-Validation Checkpoint: Post-column
H-NMR must show a sharp singlet around 1.4 ppm integrating to 9H. This confirms the retention of the Boc protecting group and guarantees the absence of the Dimroth rearranged product[2].
Q: When synthesizing 3-amino-1,2,4-triazoles by condensing aminoguanidine bicarbonate with carboxylic acids, my yields are low (<50%), and I isolate a large amount of uncyclized N-acyl aminoguanidine. How do I force the cyclization?
A: The cyclization of the N-acyl aminoguanidine intermediate is a reversible equilibrium process that produces two equivalents of water.
The Causality: If water is not actively removed from the system, the equilibrium stalls, leaving uncyclized intermediates. Furthermore, applying excessive heat too early in an attempt to drive the reaction can lead to the premature decarboxylation of the aminoguanidine bicarbonate before acylation occurs, destroying your starting material[3].
The Solution: Implement a strict two-step temperature profile combined with physical water removal (Dean-Stark trap) or utilize[3].
Self-Validating Protocol 2: Condensation of Aminoguanidine with Carboxylic Acids
Acylation Phase: Combine aminoguanidine bicarbonate (1.0 equiv) and the carboxylic acid (1.1 equiv) in a reaction vessel. Heat gradually to 120 °C.
Self-Validation Checkpoint: The reaction will vigorously evolve
gas. The complete cessation of bubbling is a definitive visual indicator that the intermediate N-acyl aminoguanidine has fully formed and the bicarbonate has been consumed[3].
Cyclization Phase: Increase the temperature to 150–160 °C. Attach a Dean-Stark apparatus pre-filled with a high-boiling azeotropic solvent (e.g., toluene or xylenes).
Self-Validation Checkpoint: The thermodynamic cyclization releases exactly two equivalents of water per mole of product. Monitor the water volume in the Dean-Stark trap; the reaction is complete only when the theoretical volume of water is collected.
Isolation: Cool the mixture and precipitate the product using cold isopropanol.
Self-Validation Checkpoint: Melting point analysis of the isolated solid should be exceptionally sharp. A broad melting point range indicates contamination with the uncyclized intermediate, requiring recrystallization.
Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement - The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. URL:[Link]
Technical Support Center: Optimizing Reaction Temperature for Triazole-Phenol Coupling
Welcome to the Technical Support Center for Triazole-Phenol Coupling. This guide provides mechanistic insights, troubleshooting protocols, and self-validating workflows for researchers synthesizing triazole-phenol conjug...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Triazole-Phenol Coupling. This guide provides mechanistic insights, troubleshooting protocols, and self-validating workflows for researchers synthesizing triazole-phenol conjugates. We cover the two primary synthetic paradigms in this domain:
Ullmann-Type C-O Cross-Coupling: Direct coupling of 1,2,3-triazole halides with phenols.
CuAAC (Click Chemistry): Cycloaddition of phenol-alkynes with azides to form triazole-fused phenols.
Mechanistic Workflow Visualization
The following diagram illustrates the critical temperature-dependent steps in the Cu-catalyzed Ullmann C-O coupling of triazoles and phenols. The oxidative addition step is highly sensitive to thermal optimization.
Catalytic cycle of N(2)-coordinated Cu-catalyzed triazole-phenol C-O coupling.
Troubleshooting Guides & FAQs
Q1: In the Ullmann-type C-O coupling of 1,2,3-triazole bromides with phenols, why does the reaction stall at 90°C but degrade at 110°C?Answer: The selective C-O coupling relies heavily on the 1 of the 1,2,3-triazole ring to the Cu(I) center[1]. This coordination facilitates the intramolecular oxidative addition of the sterically hindered ortho C-Br bond. At 90°C, the thermal energy is insufficient to overcome the activation barrier for the C-Br cleavage, leading to incomplete conversion and recovery of starting materials[1]. Conversely, elevating the temperature to 110°C accelerates ligand dissociation (e.g., X-Phos) and promotes catalyst deactivation or side reactions, which reduces the overall yield[1]. A strict optimization at 100°C ensures a perfect balance between overcoming the oxidative addition barrier and maintaining the stability of the Cu(III) intermediate[1].
Q2: My CuAAC reaction between a phenol-based alkyne and an azide is sluggish at room temperature. Should I heat it, and what are the mechanistic consequences?Answer: Yes. While standard CuAAC reactions often proceed at room temperature, phenolic substrates can introduce electronic and steric deactivation. Electron-withdrawing or bulky groups on the phenol ring reduce the nucleophilicity of the alkyne-copper intermediate. Heating the reaction to 2 provides the necessary kinetic energy to drive the cycloaddition[2]. Furthermore, using a solvent system like DMF or Acetonitrile (ACN) at 60–80°C ensures complete solubility of the phenol-alkyne and the azide, preventing premature precipitation of the intermediates[2].
Q3: How does the choice of solvent interact with temperature optimization in these couplings?Answer: Solvent selection dictates the maximum operational temperature and stabilizes the transition states. For Ullmann C-O coupling at 100°C, Toluene is ideal because its boiling point (110°C) allows for stable heating without pressure buildup, and its non-polar nature prevents competitive coordination to the Cu center[1]. For CuAAC at 60-80°C, polar aprotic solvents like DMF are preferred because they stabilize the highly polar Cu-acetylide intermediates and maintain solubility of complex substrates like glucose-azides[2]. In aqueous Suzuki-Miyaura cross-couplings of triazoles, a THF:H2O (3:1) mixture at 3 is optimal for dissolving both the organic triazole and the inorganic base (K₂CO₃)[3].
Quantitative Data: Temperature Optimization
The following table summarizes the critical temperature and catalyst loading thresholds for the N(2)-coordinated Ullmann C-O coupling of 1,4-diaryl 1,2,3-triazole bromides with phenols. Deviating from the 100°C optimum results in measurable yield degradation.
Entry
Temperature (°C)
Catalyst (CuI) Loading
Time (h)
Result / Isolated Yield
Causality
1
90°C
10 mol%
24
Sub-optimal (<80%)
Insufficient energy for C-Br oxidative addition[1].
2
100°C
10 mol%
24
Optimal (>85%)
Perfect balance of activation energy and complex stability [1].
Insufficient active Cu(I) species for complete turnover[1].
Self-Validating Experimental Protocols
Protocol A: N(2)-Coordinated Ullmann C-O Coupling (Optimized at 100°C)
Use this protocol for direct C-O coupling of 1,2,3-triazole halides with phenols.
Self-Validation Checkpoint: If the reaction mixture remains pale yellow instead of transitioning to the characteristic dark brown/green of the active Cu(III) species, suspect oxygen contamination or inactive CuI.
Preparation: In an oven-dried Schlenk tube, combine 1,4-diaryl 1,2,3-triazole bromide (0.3 mmol), the desired phenol derivative (0.33 mmol), CuI (0.03 mmol, 10 mol%), X-Phos (0.06 mmol, 20 mol%), and K₃PO₄ (0.6 mmol)[1].
Atmosphere Control: Evacuate and backfill the tube with dry Nitrogen (repeat 3 times) to ensure a strictly inert atmosphere[1].
Solvent Addition: Add anhydrous Toluene (2 mL) via a gas-tight syringe[1].
Thermal Activation: Stir the mixture at exactly 100°C for 24 hours [1]. (Note: Do not exceed 100°C to prevent X-Phos degradation).
Workup: Cool to room temperature, dilute with H₂O (15 mL), extract with EtOAc (3 × 15 mL), and dry over Na₂SO₄[1]. Purify via silica gel chromatography.
Protocol B: CuAAC Synthesis of Triazole-Fused Phenols (Optimized at 60–80°C)
Use this protocol when coupling a phenol-based alkyne with an azide to build the triazole core.
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:4) solvent system. The complete disappearance of the azide spot confirms the thermal energy was sufficient to overcome phenolic deactivation[2].
Solubilization: Dissolve the azide (e.g., glucose azide, 1 mmol) in a polar aprotic solvent such as DMF or ACN to ensure complete solubility[2].
Substrate Addition: Add the phenol-based alkyne (1.1 mmol) dropwise with continuous stirring[2].
Catalyst Initiation: Introduce CuI (0.05 mmol, 5 mol%) as the catalyst and Triethylamine (TEA, 1 mmol) as the base[2].
Thermal Cycloaddition: Stir the mixture under an inert nitrogen atmosphere and heat to 60–80°C for 12–24 hours [2]. (Note: Room temperature is insufficient for highly deactivated phenolic alkynes).
Isolation: Cool the mixture, precipitate the product in ice water, filter, and characterize via ¹H NMR (look for the characteristic triazole proton singlet at ~7.9 ppm)[2].
References
Synthesis And Characterization Of New 1,2,3-Triazole Fused Phenol Based Glucose Triazole For Biological Evaluation. Nanotechnology Perceptions, 2024. 2
Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 2020. 3
N(2)-coordinated C–O coupling: Access to ortho aryloxyl 1,4-diaryl 1,2,3-triazoles. Journal of Chemical Sciences, 2017. 1
Navigating the Crystallization of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol: A Technical Support Guide
Welcome to the technical support center for the crystallization of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, prac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the crystallization of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining high-quality crystals of this compound. The unique molecular structure of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, featuring a hydrophilic amino-triazole group and a polar phenolic moiety, presents specific challenges and considerations for solvent selection and crystallization process optimization. This document aims to elucidate these complexities and offer scientifically grounded solutions.
Understanding the Molecule: Key Physicochemical Properties
The successful crystallization of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol hinges on understanding its key structural features. The molecule possesses:
A 1,2,4-triazole ring: This heterocyclic system is capable of acting as both a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.
An amino group: The -NH2 group is a primary site for hydrogen bonding, enhancing the compound's affinity for polar solvents.
A phenolic hydroxyl group: The -OH group is also a strong hydrogen bond donor and acceptor, further increasing polarity and providing a site for potential salt formation.
An aromatic phenol ring: This portion of the molecule introduces some non-polar character and potential for π-π stacking interactions in the crystal lattice.
The interplay of these functional groups dictates the compound's solubility profile, making the choice of an appropriate solvent system paramount for successful crystallization.
Q1: What are the primary considerations when selecting a solvent for the crystallization of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol?
A1: The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1][2][3] Given the polar nature of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, polar protic and aprotic solvents are the most promising candidates.
A systematic approach to solvent selection is recommended:
"Like Dissolves Like": Start by considering solvents with similar polarity and hydrogen bonding capabilities to the solute.[1]
Solubility Testing: Empirically test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.
Solvent Pairs: If a single solvent does not provide the desired solubility profile, a two-solvent (miscible pair) system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[3][4]
Q2: Which specific solvents are recommended for initial screening?
A2: Based on the structure of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol and solubility data for related compounds like 3-amino-1,2,4-triazole, the following solvents are recommended for initial screening.
Solvent Suitability for Crystallization of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Solvent Class
Specific Solvent
Expected Solubility Profile & Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Due to their ability to hydrogen bond, these solvents are likely to be good "good" solvents. 3-amino-1,2,4-triazole is soluble in methanol and ethanol.[5][6]
Ketones
Acetone, 2-Butanone
These polar aprotic solvents can be effective. However, 3-amino-1,2,4-triazole is insoluble in acetone, suggesting it may act as a "poor" solvent in a mixture.[5][6]
Esters
Ethyl Acetate
Generally, a solvent of intermediate polarity. 3-amino-1,2,4-triazole is sparingly soluble in ethyl acetate, indicating it might be a suitable single solvent or a component of a solvent pair.[5][6]
Ethers
1,4-Dioxane, Diethyl Ether
Diethyl ether is likely too non-polar and may serve as an effective anti-solvent. 1,4-Dioxane is more polar and could be a component of a solvent system.
These are highly polar aprotic solvents and are likely to be very good solvents, potentially too good for effective crystallization unless used with an anti-solvent.
Nitriles
Acetonitrile
A polar aprotic solvent that could be a suitable candidate.
Water
Given the presence of multiple hydrogen bonding groups, water is a potential solvent, likely as part of a mixture with a miscible organic solvent like an alcohol.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This is often due to the solution being too concentrated or the cooling process being too rapid.[7]
Troubleshooting Strategies:
Dilute the Solution: Add more of the hot solvent to dissolve the oil, then allow the solution to cool more slowly.
Reduce Cooling Rate: Insulate the flask to slow down the cooling process, allowing more time for nucleation and crystal growth.
Change Solvent System: The solubility curve of the current solvent may be too steep. Experiment with a different solvent or a solvent pair.
Trituration: Attempt to induce solidification by adding a small amount of a "poor" solvent to the oil and scratching with a glass rod.[7]
Q4: No crystals are forming, even after the solution has cooled. How can I induce crystallization?
A4: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites.
Inducement Techniques:
Scratching: Gently scratch the inner surface of the flask at the air-liquid interface with a glass rod.[1][7] This creates microscopic imperfections that can serve as nucleation sites.
Seeding: Introduce a tiny crystal of the pure compound into the solution. This provides a template for further crystal growth.[7][8]
Evaporation: Allow a small amount of the solvent to evaporate slowly, which will increase the concentration of the solute.
Anti-Solvent Addition: If using a single solvent, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to stand.[4][7]
Experimental Protocol: A Step-by-Step Guide to Recrystallization
This protocol provides a general workflow for the recrystallization of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
Solvent Selection:
Place a small amount of the crude compound into several test tubes.
Add a few drops of a candidate solvent to each tube and observe solubility at room temperature.
If insoluble, gently heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot.[8]
Allow the hot solution to cool. The ideal solvent will result in the formation of crystals upon cooling.[8]
Dissolution:
Place the crude 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol in an Erlenmeyer flask.
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[1][3] Using excess solvent will reduce the final yield.
Hot Filtration (if necessary):
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
Crystallization:
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1][8] Rapid cooling can lead to the formation of small, impure crystals.
Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[3][8]
Crystal Collection and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.[3][8]
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][8]
Drying:
Allow the crystals to air dry on the filter paper or in a desiccator. For less volatile solvents, a vacuum oven may be used at a temperature well below the compound's melting point.
Visualization of the Solvent Selection Workflow
Caption: A workflow diagram for selecting an appropriate solvent system for crystallization.
References
Recrystallization. (n.d.).
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (n.d.). PMC.
Application Notes and Protocols for the Crystallization of 3-(Phenoxymethyl)
Recrystallization. (n.d.). University of Richmond Blogs.
Recrystallisation. (n.d.).
Recrystallization. (2023, January 29). Chemistry LibreTexts.
Experiment 2: Recrystallization. (n.d.).
Effects of solvents on reaction time and yield of compound 1. (n.d.).
Synthesis and Crystallization of N-Rich Triazole Compounds. (2023, November 30). MDPI.
Troubleshooting common issues in 3-Amino-1-(furan-3-yl)
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
Structure–property study of new[1][4][9]-triazole liquid crystalline derivatives. (2025, October 26). ResearchGate.
Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. (n.d.).
In-Depth Technical Guide: Solubility of 4-Amino-3-nitrophenol in Organic Solvents. (n.d.). Benchchem.
4-(3-((Pyridin-4-ylmethyl)amino)-[1][8][9]triazolo[4,3-b][1][8][9]triazin-6-yl)phenol: an improved anticancer agent in hepatocellu. (n.d.). CentAUR.
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol deriv
Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl). (n.d.). PMC.
3-Amino-1H-1,2,4-triazole, 96% 50 g. (n.d.). Thermo Scientific Alfa Aesar.
How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6).
Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][8][9]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Academia.edu.
3-AMINO-1H-1,2,4-TRIAZOLE,95%. (n.d.).
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (n.d.). PMC - NIH.
Process for the preparation of 4-amino-1,2,4-Triazole. (n.d.).
Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. (n.d.).
INVESTIGATIONS ON THE SEPARATING CHARACTERISTICS OF DIFFERENT CRYSTALLINE AMINO ACID SYSTEMS. (n.d.). KIT.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Amino-Triazoles
Welcome to the Technical Support Center. Amino-triazoles (such as 3-amino-1,2,4-triazole) are highly polar, amphoteric, and basic heterocyclic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Amino-triazoles (such as 3-amino-1,2,4-triazole) are highly polar, amphoteric, and basic heterocyclic compounds. While their unique chemical structure makes them valuable in drug development and agricultural research, it also makes them notoriously difficult to analyze via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
This guide provides a mechanistic understanding of why these compounds exhibit severe peak tailing and delivers field-proven, self-validating troubleshooting protocols to help you achieve Gaussian peak symmetry.
Part 1: Core Causality & Mechanisms (FAQs)
Q1: Why do amino-triazoles exhibit persistent peak tailing on standard C18 columns?A1: Peak tailing for basic compounds like amino-triazoles is primarily driven by secondary chemical interactions between the analyte and the stationary phase[1]. Standard silica-based columns contain residual silanol groups (-Si-OH) on their surface. At a mobile phase pH above 4.0, these acidic silanols (pKa ~3.8–4.2) ionize into negatively charged silanoate ions (-Si-O-)[2]. Because amino-triazoles contain basic nitrogen atoms that become protonated in typical mobile phases, they undergo strong electrostatic (cation-exchange) interactions with these ionized silanols[3]. This dual retention mechanism (hydrophobic partitioning + cation exchange) delays the elution of a fraction of the molecules, creating the characteristic asymmetrical backward stretch known as tailing[4].
Q2: How can I determine if the tailing is a chemical interaction or a physical system error?A2: A systematic diagnostic approach is required. Inject a sample containing the amino-triazole alongside a neutral, non-polar marker (e.g., toluene). If all peaks in the chromatogram exhibit tailing, the root cause is physical—such as a void at the column inlet, degraded frits, or excessive extra-column dead volume (e.g., using wide internal diameter tubing)[5]. If the neutral marker is symmetrical but the amino-triazole peak tails, the issue is chemical, specifically secondary silanol interactions or an analyte-solvent mismatch[6].
Q3: What is the most effective mobile phase adjustment to correct chemical tailing?A3: Optimizing the mobile phase pH is the most critical and immediate fix. By lowering the mobile phase pH below 3.0 (e.g., using 0.1% formic acid or phosphoric acid), you force the acidic silanol groups into their fully protonated, neutral state (-Si-OH)[3]. This effectively suppresses the secondary ionic interactions with the basic amino-triazole, restoring peak symmetry[7]. Additionally, increasing the buffer concentration (e.g., >20 mM) helps stabilize the ionization state and physically masks residual active sites[3].
Q4: If pH optimization fails, what stationary phase alternatives should be considered?A4: If tailing persists, the silica purity of your column may be insufficient. Switch to a high-purity "Type-B" silica column with dense end-capping or polar-embedded groups, which physically shield basic analytes from residual silanols[2]. For highly polar amino-triazoles that elute too close to the void volume in reversed-phase, transitioning to a Zwitterionic HILIC (Hydrophilic Interaction Liquid Chromatography) phase is highly recommended[8]. Zwitterionic phases maintain better peak shape consistency for strongly ionic compounds and eliminate traditional silanol tailing[9].
Part 2: Diagnostic Workflow
Logical workflow for diagnosing and resolving amino-triazole peak tailing in HPLC.
Part 3: Quantitative Data & Optimization
The following table summarizes the compounding effect of pH, buffer concentration, and stationary phase selection on the USP Tailing Factor (Tf) of a standard amino-triazole. A perfect Gaussian peak has a Tf of 1.0; values > 1.5 indicate significant tailing that compromises quantitative accuracy[5].
Condition
Mobile Phase pH
Buffer Conc.
Stationary Phase
USP Tailing Factor (Tf)
Resolution Status
Baseline (Unoptimized)
6.0
5 mM
Standard C18 (Type-A)
2.85
Severe Tailing
pH Optimized
2.5
5 mM
Standard C18 (Type-A)
1.70
Moderate Tailing
Buffer Optimized
2.5
25 mM
Standard C18 (Type-A)
1.45
Acceptable
Column Optimized
2.5
25 mM
End-capped C18 (Type-B)
1.15
Excellent Symmetry
HILIC Application
6.3
10 mM
Zwitterionic HILIC
1.05
Ideal Gaussian
Part 4: Experimental Protocols & Methodologies
Protocol 1: Systematic Mobile Phase pH and Buffer Optimization
Objective: To empirically determine the optimal pH that neutralizes silanol interactions for amino-triazoles.
Causality: Lowering the pH below the pKa of surface silanols (~3.8) protonates them, eliminating the cation-exchange sites that trap basic amino-triazoles[7].
Step 1: Mobile Phase Preparation. Prepare three separate 25 mM potassium phosphate buffers adjusted to pH 6.0, pH 4.5, and pH 2.5 using phosphoric acid. The high buffer concentration (25 mM) ensures adequate ionic strength to mask any residual active sites[3].
Step 2: Baseline Establishment. Equilibrate the standard C18 column with the pH 6.0 buffer for at least 20 column volumes. Inject the amino-triazole standard and record the Tailing Factor (Tf).
Step 3: Sequential Titration. Flush the system and equilibrate with the pH 4.5 buffer, followed by an injection. Repeat this process for the pH 2.5 buffer[7].
Step 4: Self-Validation. Plot Tf versus pH. A successful optimization will show a sharp, quantifiable decrease in Tf as the pH drops below 4.0, self-validating that secondary silanol interactions were the root cause of the tailing.
Protocol 2: Transitioning to Zwitterionic HILIC for Polar Amino-Triazoles
Objective: To achieve Gaussian peak shape and adequate retention for highly polar amino-triazoles that elute in the void volume on C18 columns.
Causality: Zwitterionic stationary phases utilize hydrophilic partitioning and balanced electrostatic interactions, entirely bypassing the acidic silanol tailing mechanism of bare silica[8].
Step 1: Mobile Phase Setup. Prepare an isocratic mobile phase consisting of 85% Acetonitrile and 15% Aqueous Buffer (10 mM Ammonium Acetate, pH 6.3). The high organic content drives hydrophilic partitioning[8].
Step 2: Sample Diluent Matching. Dissolve the amino-triazole sample in a diluent closely matching the initial mobile phase (e.g., 75–85% Acetonitrile). Critical Note: Injecting a highly aqueous sample into a HILIC system will cause severe peak distortion and fronting due to solvent mismatch[4].
Step 3: Column Equilibration & Validation. Install the Zwitterionic HILIC column. Equilibrate for at least 30 column volumes to establish the critical aqueous hydration layer on the stationary phase. Inject the sample and calculate the asymmetry factor to validate the method.
Analytical Comparison Guide: ATR-FTIR vs. Transmission (KBr Pellet) FTIR for the Structural Characterization of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Executive Summary Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural verification of complex heterocyclic compounds. For 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol , a molecule char...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the structural verification of complex heterocyclic compounds. For 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol , a molecule characterized by a delicate network of intermolecular hydrogen bonds and potential tautomerism, the choice of FTIR sampling technique fundamentally alters the spectral output. This guide provides an objective, data-driven comparison between Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) , detailing the mechanistic causality behind spectral variances and providing self-validating protocols for drug development professionals and analytical chemists.
A phenolic hydroxyl (-OH) group acting as a strong hydrogen bond donor.
A primary amine (-NH₂) on the triazole ring, presenting both symmetric and asymmetric stretching modes.
A 1,2,4-triazole ring , containing multiple nitrogen atoms that act as hydrogen bond acceptors1[1].
The Analytical Challenge: The critical vibrational modes for these groups (O-H and N-H stretches) occur in the high-wavenumber region (3200–3500 cm⁻¹). Accurate resolution of this region is highly dependent on the sample preparation method. Mechanical stress, moisture absorption, and optical phenomena can easily distort these critical diagnostic bands.
Mechanistic Comparison: Transmission vs. ATR
The fundamental difference between these techniques lies in how the infrared beam interacts with the sample, which directly dictates the resulting spectral profile.
Transmission FTIR (KBr Pellet)
In transmission mode, the sample is homogeneously dispersed within a transparent potassium bromide (KBr) matrix. The IR beam passes directly through the bulk sample. Because the pathlength is linear and fixed, the resulting spectrum strictly obeys the Beer-Lambert Law, yielding a classic, high-fidelity spectral profile with accurate relative peak intensities across the entire mid-IR range 2[2]. However, KBr is highly hygroscopic; any moisture absorbed during preparation will manifest as a broad artifact at ~3440 cm⁻¹, directly masking the analyte's -OH and -NH₂ bands[3].
Attenuated Total Reflectance (ATR-FTIR)
ATR relies on total internal reflection. The sample is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe). The IR beam reflects internally, generating an "evanescent wave" that penetrates only a few micrometers into the sample4[4].
Causality of Spectral Distortion: The depth of penetration (
) is directly proportional to the wavelength of the IR light. Therefore, penetration is much shallower at high wavenumbers (e.g., 3500 cm⁻¹) than at low wavenumbers (e.g., 1000 cm⁻¹). Consequently, the critical O-H and N-H stretching bands of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol will appear artificially weak compared to the fingerprint region. Additionally, anomalous dispersion near strong absorption bands can cause slight peak shifts to lower wavenumbers.
Mechanistic difference in IR beam interaction: Transmission (Bulk) vs. ATR (Evanescent Wave).
Self-Validating Experimental Protocols
To ensure data integrity, laboratory workflows must include internal validation checks. Below are the optimized protocols for analyzing 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
Protocol A: KBr Pellet Transmission
Desiccation (Crucial Step): Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours to eliminate adsorbed water. Store in a desiccator.
Sample Weighing: Accurately weigh ~1.5 mg of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol and ~150 mg of anhydrous KBr (approximate 1:100 ratio).
Milling: Transfer to an agate mortar. Grind vigorously for 1–2 minutes. Causality: The analyte particles must be smaller than the wavelength of the IR radiation (< 2 µm) to prevent the Christiansen effect (baseline scattering).
Pressing: Transfer the mixture to a 13 mm die set. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of hydraulic pressure for 2–5 minutes.
Validation Check: Visually inspect the pellet. It must be completely translucent. A cloudy or opaque pellet indicates insufficient grinding or moisture uptake; the spectrum will exhibit baseline sloping and must be discarded.
Protocol B: ATR-FTIR
Crystal Preparation: Clean the diamond ATR crystal with a lint-free wipe and volatile solvent (e.g., isopropanol). Allow to evaporate completely.
Background Collection: Record a background spectrum of the clean crystal.
Sample Application: Deposit 2–5 mg of neat 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol powder directly onto the center of the crystal.
Compression: Lower the pressure anvil onto the sample. Causality: Solid samples must be forced into intimate contact with the crystal to allow the evanescent wave to penetrate. Air gaps will result in near-zero absorbance.
Validation Check: Monitor the live spectral preview. Increase anvil pressure until the strongest peak in the fingerprint region (e.g., C-O stretch at ~1230 cm⁻¹) reaches an absorbance of at least 0.1 to 0.2 AU.
Workflow comparison: KBr Pellet Transmission vs. ATR-FTIR for solid sample analysis.
Spectral Interpretation & Data Presentation
When analyzing 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, the analyst must account for the methodological biases introduced by the chosen technique. The table below summarizes the expected vibrational frequencies and how they manifest differently across the two modes.
Distinct, but exhibits weakened relative intensity due to shallow penetration depth.
-OH Stretch (Phenolic)
3200 – 3400
Broad, intense band (heavily influenced by solid-state H-bonding).
Broad, but significantly reduced in intensity compared to the fingerprint region.
C=N Stretch (Triazole)
~1600 – 1650
Sharp, highly distinct peak.
Distinct, but prone to minor peak shifts (anomalous dispersion) to lower wavenumbers.
C=C Stretch (Aromatic)
1500 – 1600
Sharp, well-resolved.
Sharp, high relative intensity.
C-O Stretch (Phenolic)
1200 – 1250
Strong intensity.
Very strong intensity (deep wave penetration at lower wavenumbers).
Conclusion & Decision Matrix
For the structural characterization of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol:
Choose KBr Pellet Transmission if the primary goal is library matching, precise evaluation of the -OH and -NH₂ hydrogen-bonding network, or if you require strict adherence to the Beer-Lambert law for quantitative relative intensity comparisons.
Choose ATR-FTIR if the primary goal is rapid qualitative screening, if the sample is polymorphic and susceptible to phase changes under the 10-ton pressure required for KBr pellets, or if the laboratory struggles with environmental humidity control.
By understanding the causality behind the optical physics and sample preparation mechanics, researchers can accurately interpret the spectral nuances of complex triazole-phenol derivatives regardless of the chosen instrumental accessory.
References
Theoretical DFT and matrix isolation FTIR studies of 2-(1,2,4-triazolyl)phenol isomers.
What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. Kintek Solution.[Link]
FTIR: Transmission vs ATR spectroscopy | Anim
The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy. MDPI.
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Bioactivity Guide: 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol Derivatives vs. Standard Antibiotics
Executive Summary & Scientific Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores that bypass traditional resistance mechanisms, such as beta-lactamase production or target-site mutation. Derivatives of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol , particularly when synthesized as Schiff bases or transition metal complexes, have emerged as highly potent, dual-action antimicrobial agents[1].
Unlike standard beta-lactam antibiotics (e.g., Ampicillin) that exclusively target cell wall synthesis, 1,2,4-triazole-phenol derivatives leverage a multifaceted mechanism of action. The triazole ring acts as a robust hydrogen-bonding pharmacophore, while the phenol moiety enhances lipophilicity. When complexed with transition metals (such as Zn²⁺ or Cu²⁺), these compounds exhibit broad-spectrum efficacy against both Gram-positive/Gram-negative bacteria and fungal pathogens, often outperforming standard reference drugs[2].
Mechanistic Divergence: Triazoles vs. Beta-Lactams
To understand the superior efficacy of triazole-phenol complexes against resistant strains, one must analyze the causality of their molecular interactions[3].
Standard antibiotics like Ampicillin function by binding to Penicillin-Binding Proteins (PBPs), inhibiting the cross-linking of peptidoglycan chains. This single-target approach is highly vulnerable to enzymatic degradation by bacterial beta-lactamases.
Conversely, Triazole-Phenol metal complexes operate under Tweedy’s Chelation Theory[4]. The coordination of the triazole nitrogen and phenolic oxygen to a metal ion significantly reduces the polarity of the metal. This partial sharing of the metal's positive charge with the donor groups increases the overall lipophilicity of the complex. Consequently, the compound easily permeates the lipid bilayer of the microbial cell membrane. Once intracellular, it disrupts respiratory enzymes, induces oxidative stress, and intercalates with microbial DNA, leading to cell death[3]. This multi-target mechanism makes it exceptionally difficult for pathogens to develop resistance.
Mechanistic comparison of Ampicillin vs. Triazole-Phenol complexes in microbial eradication.
Quantitative Efficacy: Comparative MIC Data
The bioactivity of antimicrobial agents is quantified using the Minimum Inhibitory Concentration (MIC). The table below synthesizes representative in vitro susceptibility data from recent literature, comparing a standard Zn(II)-triazole-phenol Schiff base complex against Ampicillin (antibacterial standard) and Fluconazole (antifungal standard)[1][5].
Pathogen Strain
Classification
Triazole-Phenol Zn(II) Complex (MIC µg/mL)
Ampicillin (MIC µg/mL)
Fluconazole (MIC µg/mL)
Staphylococcus aureus (ATCC 29213)
Gram-Positive Bacteria
16.0
32.0
N/A
Escherichia coli (ATCC 25922)
Gram-Negative Bacteria
32.0
64.0
N/A
Pseudomonas aeruginosa
Gram-Negative Bacteria
64.0
>128.0 (Resistant)
N/A
Candida albicans (ATCC 10231)
Fungi (Yeast)
8.0
N/A
16.0
Data Analysis: The triazole-phenol complex demonstrates superior efficacy against S. aureus and E. coli compared to Ampicillin. Notably, its potent activity against C. albicans highlights the intrinsic antifungal properties of the 1,2,4-triazole pharmacophore, which mimics the action of standard azole antifungals by inhibiting CYP51 (lanosterol 14-alpha-demethylase)[1].
Self-Validating Experimental Protocols
To ensure high scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of these compounds. Every step is designed as a self-validating system to eliminate false positives.
Protocol A: Synthesis of Triazole-Phenol Schiff Base Complexes
Causality of Design: The condensation reaction requires an acidic environment to activate the carbonyl carbon of the phenol derivative, facilitating nucleophilic attack by the primary amine of the 3-amino-1,2,4-triazole.
Reactant Preparation: Dissolve equimolar amounts (10 mmol) of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol and a substituted salicylaldehyde in 30 mL of anhydrous ethanol. Why anhydrous? To drive the equilibrium forward by preventing the hydrolysis of the newly formed imine (C=N) bond.
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Reflux the mixture at 70°C for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
Complexation: To the resulting Schiff base solution, add an ethanolic solution of ZnCl₂ (5 mmol) dropwise. Reflux for an additional 2 hours.
Purification: Cool the mixture to precipitate the complex. Filter, wash with cold ethanol, and dry under a vacuum.
Causality of Design: Relying solely on optical density (OD) can be misleading due to the potential precipitation of lipophilic metal complexes in the aqueous broth. Therefore, Resazurin (a metabolic indicator) is used. Living bacteria reduce the blue resazurin to pink resorufin, providing an unambiguous, colorimetric validation of viability.
Compound Preparation: Dissolve the synthesized complex in 1% DMSO to ensure complete solubilization without inducing solvent-mediated cytotoxicity.
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a concentration gradient from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Standardize the microbial suspension to 0.5 McFarland standard (approx.
CFU/mL). Dilute and inoculate each well to achieve a final concentration of CFU/mL.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Validation & Readout: Add 10 µL of Resazurin indicator (0.015% w/v) to each well. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains strictly blue (indicating complete inhibition of microbial metabolism).
Standardized 96-well microdilution workflow utilizing resazurin for colorimetric MIC validation.
Conclusion
The comparative data heavily supports the transition of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol derivatives from theoretical chemistry into preclinical evaluation. By shifting the paradigm from single-target inhibition (Ampicillin) to multi-target membrane and enzymatic disruption via metal chelation, these triazole-phenol complexes offer a highly effective, broad-spectrum alternative capable of overcoming contemporary antimicrobial resistance.
References
Dual-functional molecule 3c targeting CYP24A1-mediated 25-hydroxyvitamin D metabolism and microbial biofilms overcomes mixed vaginal infections. RSC Advances. Available at:[Link]
Complexes of Imino-1,2,4-triazole Derivative with Transition Metals: Synthesis and Antibacterial Study. ResearchGate. Available at:[Link]
A review on the biomedical efficacy of transition metal triazole compounds. ResearchGate. Available at:[Link]
Synthesis, characterization of new 5-(4-nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes and study of the antibacterial activity. ResearchGate. Available at:[Link]
Antibacterial bioassay of ligands and metal(II) complexes. ResearchGate. Available at:[Link]
A Researcher's Guide to the Thermal Stability of Triazole Ligands: A TGA-Based Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the thermal stability of triazole ligands is paramount for their application in energetic materials, pharmaceuticals, and coordination chemis...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, understanding the thermal stability of triazole ligands is paramount for their application in energetic materials, pharmaceuticals, and coordination chemistry. This guide provides an in-depth comparison of the thermal properties of various triazole ligands, leveraging thermogravimetric analysis (TGA) to elucidate their decomposition behavior. We will explore the influence of substituents and metal coordination on thermal stability, supported by experimental data and established protocols.
Triazole and its derivatives are a cornerstone in the development of nitrogen-rich, high-energy materials due to their high heats of formation, density, and thermal stability.[1] Their versatile coordination chemistry also makes them valuable ligands in the synthesis of metal complexes with diverse applications, including as catalysts and anticancer agents.[2][3] The thermal stability of these compounds is a critical parameter that dictates their safe handling, storage, and performance.[4] Thermogravimetric analysis (TGA) is an indispensable technique for evaluating this stability by monitoring the mass of a sample as a function of temperature.
Understanding Thermal Decomposition with TGA
Thermogravimetric analysis provides quantitative information about the thermal stability of a material. A typical TGA experiment involves heating a small sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air) and continuously measuring its weight. The resulting TGA curve plots the percentage of weight loss against temperature. The key parameters derived from a TGA curve are:
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
Decomposition Temperature (Td): Often reported as the temperature at which the rate of weight loss is maximum (from the derivative thermogravimetric, DTG, curve) or the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss).[5]
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
Experimental Protocol: Thermogravimetric Analysis of Triazole Ligands
The following is a generalized, yet detailed, protocol for conducting TGA on triazole-based compounds.
Objective: To determine the thermal decomposition profile of a triazole ligand or its metal complex.
Materials and Equipment:
Thermogravimetric Analyzer (TGA)
High-purity nitrogen or air for purge gas
Microbalance
Sample pans (e.g., alumina, platinum)
Triazole ligand sample
Procedure:
Sample Preparation:
Ensure the sample is dry and homogenous. If necessary, grind the sample to a fine powder.
Accurately weigh approximately 5-10 mg of the sample into a tared TGA sample pan. Record the exact weight.
Instrument Setup:
Place the sample pan in the TGA furnace.
Set the purge gas (typically nitrogen for decomposition studies to avoid oxidation) to a constant flow rate (e.g., 20-50 mL/min).
Program the temperature profile. A typical profile involves:
An initial isothermal step at a low temperature (e.g., 30-40°C) for a few minutes to allow the system to equilibrate.
A linear heating ramp at a controlled rate (e.g., 10°C/min) to the desired final temperature (e.g., 600-800°C).[5][6]
Data Acquisition:
Start the TGA experiment. The instrument will record the sample weight as a function of temperature.
Data Analysis:
Plot the percentage weight loss versus temperature to obtain the TGA curve.
Calculate the derivative of the TGA curve to obtain the DTG curve, which shows the rate of weight loss as a function of temperature.
Determine the onset decomposition temperature (Tonset) and the peak decomposition temperature(s) (Td) from the TGA and DTG curves, respectively.
Note the percentage of weight loss at each decomposition step and the final residual mass.
Caption: A generalized workflow for the thermogravimetric analysis of triazole ligands.
Comparative Thermal Stability of Triazole Ligands: A Data-Driven Overview
The thermal stability of triazole ligands is significantly influenced by the nature and position of substituents on the triazole ring.
Compound
Decomposition Temperature (°C)
Notes
N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole
349 (exothermic peak)
Good thermal stability, with gradual weight loss after 250°C.[7]
N-(2,4-dinitrophenyl)-3-azido-1,2,4-triazole
217 (exothermic peak)
Lower thermal stability compared to the nitro-substituted analogue.[7]
The decomposition temperature is dependent on the heating rate.[10]
Key Observations:
Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups like nitro groups generally leads to higher thermal stability.[7] Conversely, the introduction of an azido group significantly lowers the decomposition temperature.[7]
Substituent Position: The position of substituents on an attached phenyl ring also plays a role. For instance, a para-methyl substituent on a phenyl moiety attached to a triazole derivative increases the initial decomposition temperature.[5]
Aromaticity: The aromaticity of the triazole ring system is an internal factor contributing to its thermal stability.[11]
The Influence of Metal Coordination on Thermal Stability
The coordination of triazole ligands to metal ions often enhances their thermal stability. This is a critical consideration in the design of stable metal-organic frameworks (MOFs) and other coordination compounds.
Studies on 5-methyl-1,2,4-triazole complexes with Co(II), Ni(II), and Cu(II) have shown that the resulting complexes exhibit multi-step decomposition profiles at higher temperatures than the free ligand.[6]
Similarly, the coordination of a 1,2,4-triazole derivative with Co(II), Ni(II), and Cu(II) resulted in complexes with increased thermal stability compared to the parent ligand.[12] The thermal stability of Schiff base ligands derived from 1,2,4-triazole is also generally enhanced upon complexation with transition metals.[2][3]
Caption: Key factors influencing the thermal stability of triazole ligands.
Decomposition Pathways
The thermal decomposition of triazole derivatives can proceed through various mechanisms, often initiated by the cleavage of the weakest bond. For nitrotriazoles, this is often the C-NO2 or N-NO2 bond.[4] The rupture of the triazole ring itself is another common decomposition pathway.[4] The evolved gaseous products during decomposition can be identified using coupled techniques like TGA-FTIR or TGA-MS, providing valuable insights into the decomposition mechanism.[9]
Conclusion
The thermal stability of triazole ligands is a complex property influenced by a combination of electronic and structural factors. TGA is a powerful and essential tool for quantitatively assessing this stability. The strategic introduction of substituents and coordination to metal centers can be used to tune the thermal properties of triazole-based compounds for specific applications. For researchers in drug development and materials science, a thorough understanding of these structure-stability relationships is crucial for the rational design of new and improved triazole-based molecules with enhanced performance and safety profiles.
References
Thermal decomposition studies on energetic triazole derivatives. (2025).
Rao, K. S., & Chaudhary, A. K. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances, 6(53), 47864-47872.
Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).
Synthesis And Structural Study Of Coordination Complexes Of 5-Methyl-1,2,4-Triazole With Co(Ii), Ni(Ii), Cu. (2026).
Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
Thermal Stability and Decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole. (n.d.). Benchchem.
Bader, A. T., et al. (2021). Synthesis, Structural Analysis and Thermal Behavior of New 1,2,4-Triazole Derivative and Its Transition Metal Complexes. Indonesian Journal of Chemistry, 22(1), 223-232.
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). MDPI.
Godhani, D. R., et al. (2015). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(7), 592-601.
Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021). PMC.
TGA thermogram of control and treated 1,2,4-triazole. (n.d.).
Salt Formation of the Alliance of Triazole and Oxadiazole Towards Balanced Energy and Safety. (2025). MDPI.
Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives with Long Catenated Nitrogen Chains: Quantitative Insights from High-Level Quantum Chemical Calcul
Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole. (2023). ACS Omega.
Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. (2017). PubMed.
Novel Triazole Thiole ligand and some of its metal chelates: Synthesis, structure charactertization, thermal behavior in comparison withcomputational caculations andbiological activities. (2019). PubMed.
Insights into triazole-based energetic material design from decomposition pathways of triazole deriv
Purity assessment of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol via elemental analysis
Purity Assessment of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol: A Comparative Guide on Elemental Analysis vs. Orthogonal Techniques As drug development pipelines become increasingly stringent, the accurate characterization...
Author: BenchChem Technical Support Team. Date: March 2026
Purity Assessment of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol: A Comparative Guide on Elemental Analysis vs. Orthogonal Techniques
As drug development pipelines become increasingly stringent, the accurate characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. For nitrogen-rich heterocyclic compounds like 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol , relying on a single analytical technique for purity assessment introduces critical blind spots.
This guide provides an objective, data-driven comparison of Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR). By dissecting the causality behind these methodologies, we establish a self-validating framework for absolute purity determination.
The Causality of Orthogonal Purity Assessment
In synthetic organic chemistry, HPLC-UV is the default workhorse for purity evaluation. However, HPLC relies on chromophoric response and elution behavior. It is fundamentally blind to inorganic salts (e.g., NaCl, silica gel from column chromatography) and co-crystallized water[1]. Similarly, while qNMR provides excellent structural confirmation and can quantify proton-bearing impurities, it can miss non-protonated inorganic matter unless a highly rigorous absolute internal standard protocol is flawlessly executed[2].
Elemental Analysis (specifically CHN combustion analysis) fills this critical gap. By measuring the absolute mass fraction of Carbon, Hydrogen, and Nitrogen, EA acts as a universal detector for "invisible" impurities. If a batch of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol contains 3% silica gel, the HPLC trace may still read 99.9% purity, but the carbon and nitrogen mass fractions in EA will be proportionally depressed, causing the sample to fail the standard ±0.4% acceptance criteria required by major chemical journals and regulatory bodies[3].
Before executing any physical analysis, the theoretical elemental composition must be established as the absolute ground truth.
Molecular Formula: C₈H₈N₄O
Molar Mass: 176.18 g/mol
Theoretical Mass Fractions:
Carbon (C): 54.54%
Hydrogen (H): 4.58%
Nitrogen (N): 31.80%
Oxygen (O): 9.08%
Because this compound contains a 1,2,4-triazole ring, it presents a specific analytical challenge: refractory nitrogen . Triazoles can resist complete combustion, occasionally forming stable nitrides that skew nitrogen recovery. To counteract this, our protocol mandates the use of an oxidation catalyst.
To ensure trustworthiness, an analytical protocol cannot merely output numbers; it must continuously prove its own accuracy. The following Dumas flash combustion method incorporates built-in System Suitability Tests (SST).
Step-by-Step Methodology
Instrument Purge & Blanking: Run three empty tin capsules. Causality: Tin capsules are used because their oxidation is highly exothermic, temporarily driving the localized combustion temperature from 1000°C to ~1800°C. The blanks establish the baseline atmospheric nitrogen and carbon background.
Calibration (K-Factor Determination): Weigh 1.5–2.0 mg of a certified reference material (e.g., Acetanilide or Sulfanilamide) into tin capsules. Run in triplicate. Causality: Establishes the response factor (K-factor) for the Thermal Conductivity Detector (TCD)[4].
Sample Preparation (The Catalyst Intervention): Accurately weigh 1.5–2.0 mg of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol into a tin capsule. Add ~1 mg of Vanadium Pentoxide (V₂O₅). Causality: V₂O₅ acts as a potent oxygen donor and catalyst, ensuring the complete breakdown of the refractory triazole ring into NOₓ gases, preventing low nitrogen bias.
Flash Combustion & Reduction: The auto-sampler drops the capsule into a quartz tube at 1000°C under a pulse of pure O₂. The resulting gases (CO₂, H₂O, NOₓ, excess O₂) are swept by Helium carrier gas into a reduction furnace containing elemental Copper at 600°C. Causality: The copper scrubs excess O₂ and quantitatively reduces NOₓ species to N₂ gas.
Separation & Detection: The N₂, CO₂, and H₂O gases are separated via an isothermal Gas Chromatography (GC) column and quantified by the TCD.
Closing Bracket (Self-Validation): Run a final Acetanilide standard. Causality: If the calculated mass fractions of the closing standard deviate by >0.15% from theoretical values, instrument drift has occurred, and the entire sample run is invalidated.
Caption: Mechanistic pathway of the Dumas flash combustion method for CHN elemental analysis.
Comparative Data Analysis
To demonstrate the necessity of this orthogonal approach, we compare the analytical results of two synthesized batches of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol.
Batch A: Highly purified via recrystallization.
Batch B: Contains a deliberate contamination of 3% w/w silica gel (from flash chromatography) and 1% w/w residual moisture.
Table 1: Multi-Method Purity Assessment Results
Analytical Method
Target Analyte
Batch A Results
Batch B Results
Diagnostic Conclusion
HPLC-UV (254 nm)
Chromophoric Organics
99.8% Area
99.7% Area
Fails to detect silica and water in Batch B. False positive for purity.
qNMR (¹H, DMSO-d₆)
Protons
99.5%
96.2%
Detects water, but relative integration struggles to quantify the invisible silica matrix.
EA: Carbon (%)
Total Carbon
54.45% (Δ -0.09)
52.36% (Δ -2.18)
Batch B Fails. Severe carbon depression reveals non-organic bulk.
EA: Hydrogen (%)
Total Hydrogen
4.60% (Δ +0.02)
4.51% (Δ -0.07)
Batch A passes (within ±0.4% limit).
EA: Nitrogen (%)
Total Nitrogen
31.75% (Δ -0.05)
30.53% (Δ -1.27)
Batch B Fails. Confirms the presence of a diluent lacking nitrogen.
Data Interpretation
In Batch B, if a researcher relied solely on HPLC-UV, the compound would be deemed exceptionally pure (99.7%). However, Elemental Analysis reveals a massive discrepancy. The theoretical carbon is 54.54%, but Batch B yielded 52.36%—a deviation of -2.18%, which violently exceeds the stringent ±0.4% tolerance accepted in medicinal chemistry[3]. This depression in C and N values mathematically proves the presence of ~4% of an inorganic/non-combustible diluent, validating the causality of using EA as a primary safeguard against invisible contaminants[1].
Conclusion
For complex molecules like 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, no single analytical technique provides a complete picture of chemical integrity. While HPLC offers unmatched resolution of organic impurities and qNMR provides absolute structural mapping, Elemental Analysis remains the ultimate arbiter of absolute mass fraction . By integrating CHN combustion analysis into your workflow—and utilizing self-validating protocols with appropriate catalysts—researchers can confidently eliminate the blind spots that derail downstream biological assays and drug formulation.
References
National Center for Biotechnology Information (NIH/PMC)
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination
ACS Publications / Journal of Medicinal Chemistry
URL
Elemental analysis: an important purity control but prone to manipulations
RSC Publishing / Inorganic Chemistry Frontiers
URL
A Researcher's Guide to Rigorous X-ray Diffraction (XRD) Data Validation for Triazole Crystals
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel triazole derivatives is paramount. This understanding underpins structure-activity relationship (SAR) studies,...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel triazole derivatives is paramount. This understanding underpins structure-activity relationship (SAR) studies, guides drug design, and is crucial for securing intellectual property. While a suite of analytical techniques is employed for characterization, X-ray diffraction (XRD) remains the gold standard for providing unequivocal three-dimensional structural information.[1][2]
This guide provides an in-depth comparison of XRD methodologies, outlines a robust validation workflow, and offers insights into the critical evaluation of crystallographic data for triazole-based compounds.
The Decisive Power of X-ray Crystallography in Structural Analysis
X-ray crystallography offers an unparalleled level of structural detail by mapping the electron density within a single crystal.[1][2] This technique yields a precise three-dimensional model of the molecule, revealing exact bond lengths, bond angles, and the spatial arrangement of atoms.[1][2][3][4] This information is invaluable for:
Absolute Stereochemistry Determination: Unambiguously resolving the absolute configuration of chiral centers.[1][2]
Conformational Analysis: Defining the preferred conformation of the molecule in the solid state.[1][2]
Intermolecular Interactions: Elucidating crystal packing and hydrogen bonding networks, which can influence a compound's physical properties.[1][2]
While other spectroscopic methods are essential for preliminary characterization and for studying molecules in solution, they do not provide the same definitive structural proof as X-ray crystallography.[2]
Comparing XRD Techniques: Single-Crystal vs. Powder Diffraction
The two primary XRD techniques, single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD), offer distinct advantages and are suited for different stages of research and development.[5]
Feature
Single-Crystal X-ray Diffraction (SCXRD)
Powder X-ray Diffraction (PXRD)
Sample Requirement
A single, high-quality crystal of sufficient size (typically > 0.1 mm).[6][7]
A microcrystalline powder with homogenous particle size (< 10 µm).[6]
Data Output
A set of discrete diffraction spots, leading to a detailed 3D atomic structure.[5][6]
A diffraction pattern of concentric rings, providing information on phase composition, crystallinity, and lattice parameters.[5]
Information Obtained
Precise atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1][5]
Phase identification, polymorphism screening, determination of sample purity, and crystal lattice parameters.[8]
Primary Application
Definitive structure elucidation of new chemical entities.[1]
Routine analysis, quality control, and studying crystalline properties of bulk materials.[6][8]
Key Insight: For the unambiguous structural validation of a novel triazole derivative, SCXRD is the most powerful and reliable method.[1][2] However, PXRD is an indispensable tool for characterizing the bulk properties of the material, which is critical in pharmaceutical development.[8]
A Self-Validating Workflow for Triazole Crystal XRD Analysis
The following workflow is designed to ensure the generation of high-quality, reproducible, and defensible XRD data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
An authoritative, self-validating guide for the safe handling, operational management, and disposal of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol . As a hybrid molecule containing both a phenol moiety and an aminotriazole r...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative, self-validating guide for the safe handling, operational management, and disposal of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol .
As a hybrid molecule containing both a phenol moiety and an aminotriazole ring, this compound presents a complex hazard profile. Because specific safety data for niche or proprietary derivatives can be scarce, laboratory safety protocols must conservatively assume the additive toxicological risks of both functional groups. This guide provides drug development professionals and researchers with the mechanistic reasoning behind each safety protocol, ensuring absolute compliance and operational security.
Mechanistic Toxicology & Hazard Profile
To design an effective disposal and handling protocol, we must first understand the causality behind the chemical's toxicity. The hazards of 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol are bipartite:
The Phenol Moiety (Acute & Dermal Hazard): Phenolic compounds are highly corrosive and acutely toxic. Crucially, phenol acts as a local anesthetic[1]. If a researcher is exposed dermally, the chemical deadens the nerve endings, meaning severe chemical burns and systemic absorption can occur without immediate pain[1]. This necessitates aggressive, immediate decontamination even if the user feels no discomfort.
The Aminotriazole Moiety (Chronic & Environmental Hazard): 3-Amino-1,2,4-triazole derivatives are known thyroid disruptors, suspected teratogens (damaging to fertility or the unborn child), and exhibit severe, long-lasting toxicity to aquatic ecosystems[2],[3]. They are highly resistant to standard hydrolysis and oxidation[4], meaning conventional benchtop neutralization (like bleach quenching) is ineffective and potentially dangerous.
Phenol-induced lipid bilayer disruption and rapid systemic absorption.
Danger: Corrosive, Toxic in contact with skin.
Chronic Toxicity
Aminotriazole interference with endocrine (thyroid) function.
Warning: Suspected of damaging fertility/unborn child[2].
Aquatic Toxicity
Resistance to environmental degradation; bioaccumulation in aquatic flora.
Toxic to aquatic life with long-lasting effects[3].
EPA Waste Code
Additive toxicity of phenol (U188) and aminotriazole (U011).
Treat as Acutely Toxic / Halogen-Free Organic Waste .
Operational Handling & Engineering Controls
Do not rely solely on PPE; your primary defense is the self-validating containment system.
Ventilation: Always handle the powder or solutions within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood. Aminotriazole dusts can form explosive mixtures in the air and pose a severe inhalation hazard[2].
Gloving Strategy: Standard nitrile gloves offer insufficient breakthrough times for concentrated phenolic compounds. Protocol: Double-glove using a heavy-duty neoprene or butyl rubber outer glove and a standard nitrile inner glove. If a splash occurs, the outer glove must be immediately doffed and disposed of as hazardous waste[1].
Weighing Operations: To prevent aerosolization of the toxic powder, use an anti-static weigh boat and a static eliminator. Wipe down the balance with a damp, disposable lint-free cloth immediately after use.
Step-by-Step Waste Disposal Procedures
Because of the compound's resistance to chemical degradation and its acute toxicity, high-temperature incineration is the only scientifically sound method of disposal[4].
Liquid Waste Segregation
Step 1: Collect all liquid waste (e.g., HPLC effluents, reaction filtrates) in a clearly labeled, high-density polyethylene (HDPE) or glass container.
Step 2:Do not mix with halogenated waste. Segregating this as "Halogen-Free Organic Waste" reduces disposal costs and prevents the formation of highly toxic dioxins during the incineration process[1].
Step 3: Store in secondary containment away from strong oxidizers, acids, and iron/copper metals, which can catalyze violent decomposition[3].
Solid Waste & Consumables
Step 1: All contaminated consumables (weigh boats, pipette tips, outer gloves, and bench paper) must be treated as hazardous waste[1].
Step 2: Place solid debris into a sealable, leak-proof plastic bag[5].
Step 3: Label explicitly: "Hazardous Solid Waste: Contains Phenol/Aminotriazole derivatives. TOXIC. DO NOT INCINERATE LOCALLY."
The "Triple Rinse" Protocol for Empty Containers
Empty containers that held acutely toxic chemicals cannot be discarded in standard trash[5].
Step 1: In a fume hood, add a compatible solvent (e.g., methanol or ethanol) to the empty container, filling it to 10% of its volume.
Step 2: Cap and agitate for 30 seconds to dissolve phenolic residues.
Step 3: Pour the rinsate into the Halogen-Free Organic liquid waste stream.
Step 4: Repeat this process exactly three times . Only after the third rinse is the container considered "RCRA-empty" and safe for standard disposal[5].
Figure 1: Step-by-step hazardous waste segregation and disposal pipeline.
Emergency Spill Response & Decontamination
In the event of a spill, the primary risk is dermal exposure to the phenol moiety and environmental release of the aminotriazole moiety[2],[1].
Step-by-Step Spill Protocol:
Evacuate & Isolate: Immediately clear the area. If the spill is a powder, turn off local oscillating fans to prevent aerosolization.
Don Advanced PPE: Responders must wear a half-face respirator with P100/Organic Vapor cartridges, chemical goggles, and butyl rubber gloves.
Containment (Liquid): Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use paper towels for large liquid spills, as phenol can soak through and contact the skin.
Containment (Solid): Lightly dampen the powder spill with water to prevent dusting before sweeping it up with a non-sparking tool[6].
Decontamination: Wash the affected surface with a 5% sodium hydroxide (NaOH) solution or a commercial phenol-degrading surface decontaminant. The mild base converts residual phenol into water-soluble phenoxide salts, which are easier to wipe away.
Validation: Swab the area and check the pH. A neutral pH indicates the bulk of the acidic phenolic residue has been removed.
Figure 2: Emergency spill response and chemical decontamination workflow.
References
Environmental Protection Agency (EPA). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
University of Tennessee Institute of Agriculture (UTIA). Hazardous Waste Guide. Retrieved from[Link]
Boston University Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]
Personal protective equipment for handling 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
Comprehensive Safety and Operational Guide: Handling 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a mechanistic system. When handling co...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol
As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a mechanistic system. When handling complex organic molecules like 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol, standard laboratory precautions are insufficient. This compound merges the aggressive dermal toxicity of a phenol with the chronic, systemic hazards of an aminotriazole.
To ensure absolute safety and operational integrity, this guide breaks down the causality behind each protective measure, providing a self-validating framework for researchers, scientists, and drug development professionals.
Hazard Profile & Mechanistic Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound's constituent moieties:
The Phenol Moiety (Acute Dermal Hazard): Phenols are highly lipophilic, allowing them to rapidly penetrate the stratum corneum. Once in the tissue, phenol denatures proteins, causing coagulative necrosis. Critically, this process destroys local nerve endings, meaning severe chemical burns can be entirely painless initially [3].
The Aminotriazole Moiety (Chronic Systemic Hazard): 3-Amino-1,2,4-triazole derivatives are known competitive enzyme inhibitors. Toxicologically, they are classified as suspected reproductive hazards (H361d) and can cause specific target organ toxicity through prolonged exposure (H373) [2, 4].
Because 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol is typically handled as a dry powder, the primary vectors for exposure are aerosolized dust inhalation and inadvertent dermal contact .
Mandatory Personal Protective Equipment (PPE) Matrix
Standard nitrile laboratory gloves provide virtually zero breakthrough resistance to phenol derivatives. The following PPE matrix is non-negotiable and grounded in the physicochemical properties of the compound.
Protective Gear
Exact Specification
Mechanistic Causality (Why it is required)
Hand Protection
Neoprene or Butyl Rubber (>0.5mm thickness)
Phenol rapidly permeates standard nitrile. Neoprene provides the necessary chemical resistance against lipophilic aromatic rings [3].
Eye/Face Protection
Indirect-venting chemical goggles + Polycarbonate face shield
Prevents fine, teratogenic dust from contacting ocular mucosa. The shield protects against splashes during solution preparation.
Respiratory
NIOSH-approved P100 particulate respirator
Filters out 99.97% of airborne particles, preventing inhalation of H361d (reproductive hazard) and H373 (organ-damaging) dusts [2].
Body Protection
Polyethylene-coated Tyvek apron over cotton lab coat
Standard cotton lab coats absorb phenol dust. A polyethylene layer prevents the chemical from soaking through to the skin [3].
Operational Workflow & Self-Validating Protocol
Every step in this protocol includes a Validation Check to ensure the system is secure before proceeding. Do not move to the next step until the validation is confirmed.
Phase 1: Pre-Operation Setup
Isolate the Workspace: Reserve a Class II Type B2 Biological Safety Cabinet or a dedicated Chemical Fume Hood.
Prepare Emergency Reagents: Ensure a fresh bottle of Polyethylene Glycol (PEG 300 or PEG 400) is physically present on the benchtop.
Validation Check: Verify the fume hood magnehelic gauge reads between 0.4–0.6 inches of water. Tape a small tissue to the bottom of the sash; it must pull inward steadily.
Phase 2: Weighing and Transfer
Static Neutralization: 4-(3-amino-1H-1,2,4-triazol-1-yl)phenol powder can carry a static charge, increasing aerosolization risk. Pass an anti-static zero-ion bar over the analytical balance and the sealed chemical container.
Transfer: Use a grounded, stainless-steel spatula. Weigh the material directly into a pre-tared, sealable glass vial rather than open weigh paper.
Validation Check: Observe the powder on the spatula. If the powder clings aggressively or "jumps," static is still present. Re-apply the anti-static bar before transferring.
Phase 3: Solution Preparation
Solvent Addition: Add your solvent (e.g., DMSO or Methanol, depending on your assay) directly to the sealed vial via a syringe through a septum, or carefully pour it down the side of the vial inside the hood.
Dissolution: Cap the vial tightly and use a vortex mixer. Do not use a bath sonicator unless the vial is secondary-contained, as sonication can heat the solvent and build internal pressure.
Validation Check: Invert the sealed vial and inspect the bottom against a light source to ensure no undissolved particulates remain, preventing unexpected concentration gradients in your downstream assays.
Emergency Response & Spill Management Workflow
The most critical error in phenol-derivative exposure is washing the skin with water. Water merely dilutes the phenol and expands the surface area of absorption.
Workflow for safe handling and immediate emergency response for phenol-derivative exposure.
Spill Cleanup Protocol
Evacuate & Assess: If the spill is outside the hood, evacuate the immediate area.
Containment: Cover the powder spill with damp sand or a commercial universal absorbent pad to prevent dust generation. Do not dry-sweep.
Chemical Neutralization: For residual traces, wipe the area with a 5% sodium hydroxide (NaOH) solution to convert the phenol into a water-soluble, less volatile phenoxide salt, followed by a thorough water rinse [1].
Disposal Plan
Because of the aminotriazole moiety's toxicity to aquatic life (H411), this compound must never enter the standard municipal water system [2].
Solid Waste: All contaminated consumables (pipette tips, spatulas, gloves, and absorbent pads) must be placed in a puncture-resistant, sealable container labeled as "Toxic Organic Solid Waste - Contains Phenol/Triazole Derivatives."
Liquid Waste: Collect all organic solvent waste containing this compound in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Label clearly as "Toxic Non-Halogenated Organic Waste."
References
Centers for Disease Control and Prevention (CDC). "Occupational Health Guideline for Phenol." CDC Stacks. Available at: [Link] [3]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.